Enzalutamide carboxylic acid-d6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDPCCFIDQBBP-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Enzalutamide Carboxylic Acid-d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Enzalutamide carboxylic acid-d6, an isotopic derivative of an inactive metabolite of the potent androgen receptor (AR) inhibitor, Enzalutamide. This guide covers its fundamental properties, associated signaling pathways, and detailed experimental protocols relevant to its application in research settings.
Core Compound Data
This compound is the deuterium-labeled form of Enzalutamide carboxylic acid. While the deuterated form is a critical tool for various research applications, particularly in pharmacokinetic studies, it is important to note that a specific CAS number has not been assigned. Researchers typically reference the CAS number of the unlabeled parent compound.
| Property | Value | Citation(s) |
| Compound Name | This compound | |
| CAS Number | Not Assigned (NA) | |
| Unlabeled CAS Number | 1242137-15-0 | |
| Molecular Weight | 457.43 g/mol | |
| Molecular Formula | C₂₀H₇D₆F₄N₃O₃S |
Signaling Pathways
Enzalutamide and its metabolites are central to the study of androgen receptor signaling, a critical pathway in the progression of prostate cancer. Understanding this pathway and the mechanisms of resistance is paramount for developing effective therapeutic strategies.
Enzalutamide's Mechanism of Action on the Androgen Receptor Signaling Pathway
Enzalutamide is a second-generation nonsteroidal antiandrogen that potently and competitively inhibits the androgen receptor. Its mechanism involves several key steps that collectively suppress androgen-mediated gene expression and prostate cancer cell proliferation.
Signaling Pathways Implicated in Enzalutamide Resistance
Despite its efficacy, resistance to Enzalutamide frequently develops. This can occur through both AR-dependent and AR-independent mechanisms.
Experimental Workflows and Protocols
The following sections detail common experimental workflows and protocols for researchers studying Enzalutamide and its derivatives.
Experimental Workflow: Generation of Enzalutamide-Resistant Cell Lines
Developing cell lines with acquired resistance to Enzalutamide is a crucial step in studying resistance mechanisms. This workflow outlines the general process.
Detailed Experimental Protocols
This protocol is adapted from methodologies for creating Enzalutamide-resistant prostate cancer cell lines.
-
Cell Culture Initiation :
-
Culture C4-2B cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells in a 6-well plate and allow them to reach approximately 30% confluency.
-
-
Initial Enzalutamide Treatment :
-
Determine the initial treatment concentration of Enzalutamide using an MTT assay to establish a baseline IC50. A starting concentration of around 1.2 µM has been reported.
-
Add the initial concentration of Enzalutamide to the culture medium.
-
-
Dose Escalation :
-
Replace the medium with fresh Enzalutamide-containing medium every 2-3 days.
-
When the cells reach 70-90% confluency, subculture them.
-
Gradually increase the Enzalutamide concentration in a stepwise manner (e.g., doubling the concentration every four weeks, such as from 1.2 µM to 2.5 µM, then to 5 µM) as the cells adapt and their growth rate recovers.
-
-
Maintenance of Resistant Line :
-
Once the cells are able to proliferate steadily in a high concentration of Enzalutamide (e.g., 5-10 µM), maintain them in this concentration for all subsequent experiments to ensure the stability of the resistant phenotype.
-
-
Validation of Resistance :
-
Perform MTT assays to compare the IC50 of the resistant cell line to the parental C4-2B cells. A significant increase in IC50 confirms resistance.
-
Use quantitative PCR (qPCR) to assess the expression of known AR target genes (e.g., PSA, FKBP5) in the presence and absence of Enzalutamide in both parental and resistant lines.
-
This protocol outlines a general procedure for evaluating the anti-tumor activity of Enzalutamide in a preclinical mouse model.
-
Animal Model and Tumor Implantation :
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., LNCaP or the generated resistant line) in a suitable medium like Matrigel into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation :
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
-
Enzalutamide Administration :
-
Prepare Enzalutamide for oral administration, often formulated in a suitable vehicle.
-
Administer Enzalutamide daily via oral gavage at a specified dose (e.g., 10-50 mg/kg/day). The control group receives the vehicle only.
-
-
Monitoring and Endpoint :
-
Measure tumor volume and body weight 2-3 times per week.
-
The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
-
Analysis :
-
At the end of the study, excise the tumors and measure their final weight.
-
Perform histological and immunohistochemical analyses on the tumor tissue to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Analyze serum for levels of biomarkers like PSA.
-
This protocol provides a framework for identifying the genomic binding sites of the androgen receptor.
-
Cell Culture and Treatment :
-
Culture prostate cancer cells (e.g., LNCaP) to about 80-90% confluency.
-
Treat the cells with the desired compounds (e.g., vehicle, DHT, Enzalutamide) for a specified duration to stimulate or inhibit AR activity.
-
-
Cross-linking and Cell Lysis :
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.
-
-
Chromatin Shearing :
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation :
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the androgen receptor. A negative control with a non-specific IgG antibody should also be included.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution :
-
Wash the beads several times to remove non-specifically bound chromatin.
-
Elute the chromatin from the antibody-bead complexes.
-
-
Reverse Cross-linking and DNA Purification :
-
Reverse the formaldehyde cross-links by heating the samples in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing :
-
Prepare a DNA library from the purified ChIP DNA according to the instructions of the sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis :
-
Align the sequence reads to the reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched for AR binding.
-
Perform downstream analyses such as motif discovery and gene ontology analysis to interpret the biological significance of the AR binding sites.
-
The Pharmacokinetics of Enzalutamide and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of enzalutamide, a potent androgen receptor inhibitor, and its primary metabolites. The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, serves as a comprehensive resource for professionals in the field of pharmacology and drug development.
Executive Summary
Enzalutamide is an orally administered drug approved for the treatment of prostate cancer.[1][2] It undergoes extensive hepatic metabolism, resulting in two major metabolites: N-desmethylenzalutamide (M2), which is active, and a carboxylic acid metabolite (M1), which is inactive.[3][4] The parent drug, enzalutamide, and its active metabolite, N-desmethylenzalutamide, have long terminal half-lives, reaching steady-state concentrations after approximately one month of daily dosing.[2][3] Enzalutamide is a notable inducer of several cytochrome P450 enzymes, leading to a high potential for drug-drug interactions.[5][6] This guide summarizes the absorption, distribution, metabolism, and excretion (ADME) properties of enzalutamide and its metabolites, presenting key pharmacokinetic parameters in a structured format.
Pharmacokinetic Profile
The pharmacokinetic properties of enzalutamide and its metabolites have been characterized through various clinical studies, including dose-escalation, mass balance, and drug interaction studies.[2][4]
Absorption
Following oral administration, enzalutamide is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) occurring approximately 1 to 2 hours post-dose.[3][7] The extent of absorption after an oral dose is at least 84.2%.[4][7] Studies have shown that food does not have a clinically meaningful effect on the extent of enzalutamide exposure (AUC).[2][8]
Distribution
Enzalutamide has an apparent volume of distribution of 110 L after a single oral dose, indicating distribution into tissues.[3][9] Both enzalutamide and its active metabolite, N-desmethylenzalutamide, are highly bound to plasma proteins, primarily albumin. Enzalutamide is 97% to 98% protein-bound, while N-desmethylenzalutamide is 95% protein-bound.[9][10]
Metabolism
Enzalutamide is primarily eliminated through extensive hepatic metabolism.[2][9] The two main cytochrome P450 enzymes responsible for its metabolism are CYP2C8 and CYP3A4.[1][9] CYP2C8 is the primary enzyme involved in the formation of the active metabolite, N-desmethylenzalutamide (M2).[9] Both enzalutamide and M2 are further metabolized by carboxylesterase 1 to the inactive carboxylic acid metabolite (M1).[9] At steady state, the plasma concentrations of N-desmethylenzalutamide are approximately the same as those of enzalutamide.[4][11] The inactive carboxylic acid metabolite circulates at concentrations about 25% lower than enzalutamide.[4][11]
References
- 1. Enzalutamide: Understanding and Managing Drug Interactions to Improve Patient Safety and Drug Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide: Understanding and Managing Drug Interactions to Improve Patient Safety and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Enzalutamide - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Nature of Enzalutamide's Carboxylic Acid Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (formerly MDV3100) is a potent, second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of castration-resistant prostate cancer (CRPC). Its mechanism of action involves multiple steps in the AR signaling pathway, including the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and impairment of the interaction between the AR and DNA.[1][2] Upon administration, enzalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of two major metabolites: N-desmethyl enzalutamide (M2) and an inactive carboxylic acid metabolite (M1).[3][4] While the N-desmethyl metabolite (M2) exhibits comparable in vitro activity to the parent drug, the carboxylic acid metabolite (M1) is considered pharmacologically inactive.[3][5] This technical guide provides an in-depth analysis of the evidence supporting the inactive nature of the enzalutamide carboxylic acid metabolite (M1), including available data, detailed experimental methodologies used for its characterization, and relevant signaling pathways.
Pharmacological Activity of Enzalutamide and its Metabolites
The pharmacological activity of enzalutamide and its metabolites is primarily determined by their ability to bind to and antagonize the androgen receptor. Preclinical studies have systematically evaluated the AR binding affinity and functional activity of enzalutamide, its active metabolite M2, and its inactive metabolite M1.
Quantitative Data Summary
The following table summarizes the key findings from in vitro studies comparing the activity of enzalutamide, its active N-desmethyl metabolite (M2), and its inactive carboxylic acid metabolite (M1).
| Compound | Target | Assay Type | Endpoint | Result | Reference |
| Enzalutamide | Androgen Receptor | Competitive Binding | IC50 | 36 nM (in LNCaP cells) | [6] |
| Enzalutamide | Androgen Receptor | AR Nuclear Translocation Inhibition | IC50 | Similar to N-desmethyl enzalutamide (M2) | [5] |
| N-desmethyl enzalutamide (M2) | Androgen Receptor | Competitive Binding & Functional Assays | Activity | Similar in vitro activity to enzalutamide | [5] |
| Carboxylic acid metabolite (M1) | Androgen Receptor | AR Nuclear Translocation Inhibition | IC50 | Significantly greater than enzalutamide | [5] |
| Carboxylic acid metabolite (M1) | Androgen Receptor | In vitro assays | Activity | Inactive | [3][7] |
Note: Specific Ki or a precise IC50 value for the binding affinity of the M1 metabolite to the androgen receptor is not publicly available in peer-reviewed literature; however, regulatory documents confirm its significantly lower activity.
Experimental Protocols
The determination of the inactive nature of the enzalutamide carboxylic acid metabolite (M1) relies on established in vitro assays. The following sections provide detailed methodologies for the key experiments cited.
Androgen Receptor (AR) Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.
Objective: To quantify the binding affinity (Ki or IC50) of enzalutamide and its metabolites (M1 and M2) to the androgen receptor.
Materials:
-
Radioligand: [3H]-Dihydrotestosterone ([3H]-DHT) or another suitable high-affinity radiolabeled androgen.
-
AR Source: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD) or cell lysates from cells overexpressing the AR (e.g., LNCaP cells).
-
Test Compounds: Enzalutamide, M1 metabolite, M2 metabolite, and a known AR ligand as a positive control (e.g., unlabeled DHT).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer containing protease inhibitors.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the unlabeled positive control in the assay buffer. Prepare a working solution of the radioligand at a concentration typically near its Kd for the AR.
-
Incubation: In a multi-well plate, combine the AR source, the radioligand, and varying concentrations of the test compounds or control. Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium (typically 1-4 hours).
-
Separation of Bound and Free Ligand: Rapidly separate the AR-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the AR-ligand complex.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
AR-Mediated Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
Objective: To assess the functional antagonist activity of enzalutamide and its metabolites (M1 and M2) on androgen receptor signaling.
Materials:
-
Cell Line: A suitable mammalian cell line that expresses the androgen receptor (e.g., LNCaP, VCaP) or a cell line co-transfected with an AR expression vector and a reporter vector (e.g., HEK293).
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).
-
Transfection Reagent: For transiently or stably transfecting the cells with the reporter plasmid.
-
Androgen: Dihydrotestosterone (DHT) or a synthetic androgen like R1881 to stimulate AR activity.
-
Test Compounds: Enzalutamide, M1 metabolite, and M2 metabolite.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer and Reporter Assay Reagent: (e.g., luciferase substrate).
-
Luminometer or Spectrophotometer: To measure the reporter gene activity.
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line under appropriate conditions. If necessary, transfect the cells with the AR-responsive reporter plasmid and an AR expression vector using a suitable transfection reagent. For stable cell lines, this step is omitted.
-
Treatment: Seed the cells in a multi-well plate. After allowing the cells to attach, treat them with a constant concentration of an androgen (e.g., DHT) to induce AR-mediated transcription, along with varying concentrations of the test compounds (enzalutamide, M1, M2). Include appropriate controls (vehicle, androgen alone).
-
Incubation: Incubate the cells for a sufficient period (typically 24-48 hours) to allow for gene expression.
-
Cell Lysis: Lyse the cells using a specific lysis buffer to release the cellular contents, including the reporter protein.
-
Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate.
-
Measurement: Measure the reporter activity (e.g., luminescence for luciferase) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., a co-transfected control plasmid expressing a different reporter or a cell viability assay). Plot the percentage of AR activity (relative to the androgen-only control) against the logarithm of the test compound concentration to determine the IC50 value for antagonism.
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway of enzalutamide and its mechanism of action on the androgen receptor signaling pathway.
Caption: Metabolic pathway of enzalutamide.
Caption: Enzalutamide's mechanism of action on the AR signaling pathway.
Conclusion
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. acebiolab.com [acebiolab.com]
- 7. selleckchem.com [selleckchem.com]
Deuterium Labeling of Enzalutamide Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (marketed as Xtandi) is a potent second-generation androgen receptor (AR) inhibitor widely used in the treatment of castration-resistant prostate cancer (CRPC). The biotransformation of enzalutamide in vivo leads to the formation of several metabolites, with two major ones being N-desmethylenzalutamide (M2), an active metabolite, and a carboxylic acid derivative (M1), which is inactive.[1][2] Understanding the metabolic fate and pharmacokinetic profile of enzalutamide and its metabolites is crucial for optimizing its therapeutic efficacy and safety. Deuterium labeling has emerged as a valuable strategy in this context, serving two primary purposes: as a tool to investigate the kinetic isotope effect on drug metabolism and as a means to generate stable isotope-labeled internal standards for highly sensitive and accurate bioanalytical quantification.[][4][5]
This technical guide provides a comprehensive overview of the deuterium labeling of enzalutamide metabolites, detailing experimental protocols for their synthesis and analysis, presenting key quantitative data, and illustrating the underlying scientific principles through logical diagrams.
Enzalutamide Metabolism and the Rationale for Deuterium Labeling
Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 being the principal enzyme responsible for the formation of the active N-desmethylenzalutamide (M2).[5][6] The metabolic pathway also involves CYP3A4.[5] The N-demethylation process is a critical step in the metabolism of enzalutamide.
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to protium (¹H). This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction, such as enzymatic metabolism, is slowed down when a hydrogen atom at the site of bond cleavage is replaced with deuterium.[][4] By strategically placing deuterium atoms on the N-methyl group of enzalutamide (to form d3-enzalutamide), the rate of N-demethylation can be reduced, leading to altered pharmacokinetic properties such as increased plasma exposure and a longer half-life of the parent drug.[2][] This alteration could potentially translate into a lower required therapeutic dose, thereby reducing off-target effects and improving the safety profile.[6]
Furthermore, deuterium-labeled enzalutamide and its metabolites (e.g., d3- or d6-enzalutamide) are indispensable as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Their chemical and physical properties are nearly identical to their non-labeled counterparts, but they are distinguishable by their mass, allowing for precise correction of variations during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies comparing enzalutamide (ENT) and its N-trideuteromethyl analog (d3-ENT).
Table 1: In Vitro Metabolic Stability of Enzalutamide (ENT) and d3-Enzalutamide (d3-ENT) in Liver Microsomes [][4]
| Parameter | Rat Liver Microsomes (RLM) | Human Liver Microsomes (HLM) |
| ENT CLint (µL/min/mg) | 25.4 ± 2.1 | 8.5 ± 0.9 |
| d3-ENT CLint (µL/min/mg) | 12.8 ± 1.5 | 2.3 ± 0.3 |
| KH/KD (Isotope Effect) | ~2.0 | ~3.7 |
| % Decrease in CLint for d3-ENT | 49.7% | 72.9% |
CLint: Intrinsic Clearance; KH/KD: Ratio of intrinsic clearance of ENT to d3-ENT.
Table 2: In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and d3-Enzalutamide (d3-ENT) in Rats Following Oral Administration (10 mg/kg) [][4]
| Parameter | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change for d3-ENT |
| Cmax (ng/mL) | 1050 ± 150 | 1420 ± 210 | +35% |
| AUC0–t (ng·h/mL) | 28400 ± 4500 | 57300 ± 8600 | +102% |
| t1/2 (h) | 18.5 ± 2.5 | 22.1 ± 3.1 | +19.5% |
| M2 (N-desmethyl) AUC0–t (ng·h/mL) | 8600 ± 1300 | 1080 ± 160 | -87.4% |
Cmax: Maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t1/2: Elimination half-life.
Experimental Protocols
Synthesis of Deuterated Enzalutamide (d3-Enzalutamide)
The synthesis of N-trideuteromethyl enzalutamide (d3-enzalutamide) follows a similar route to the non-labeled compound, with the key difference being the use of a deuterated methylating agent in the final step. The general synthetic scheme involves several key reactions.[1][7]
Protocol Outline:
-
Preparation of the Thiohydantoin Core: The synthesis typically starts from 4-bromo-2-fluorobenzoic acid, which undergoes esterification, followed by an Ullmann coupling with 2-aminoisobutyric acid methyl ester.[1]
-
Cyclization: The resulting intermediate is then reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the thiohydantoin ring structure.[1]
-
Amidation with Deuterated Methylamine: The final and crucial step for deuterium labeling involves the amidation of the methyl ester group with deuterated methylamine (CD₃NH₂). The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) at a controlled temperature.[7]
Detailed Final Step (Amidation):
-
The precursor, methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate, is dissolved in THF.
-
The solution is cooled to a low temperature (e.g., -10°C).
-
A solution of deuterated methylamine (CD₃NH₂) in a suitable solvent (e.g., water or THF) is added dropwise to the reaction mixture.
-
The reaction is stirred at a controlled low temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure d3-enzalutamide.
Bioanalytical Method for Quantification of Enzalutamide and its Metabolites using LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of enzalutamide and N-desmethylenzalutamide in human plasma using a deuterated internal standard.[5]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., d6-enzalutamide in methanol).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Enzalutamide | 465.1 | 209.1 |
| N-desmethylenzalutamide | 451.1 | 195.1 |
| Enzalutamide-d6 (IS) | 471.1 | 215.1 |
-
Ion Source Parameters: Optimized for the specific instrument, including parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each transition.
Visualizations
Caption: Metabolic pathway of enzalutamide.
Caption: Experimental workflow for synthesis and analysis.
Caption: The kinetic isotope effect on enzalutamide metabolism.
References
- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 2. WO2020260469A1 - Process for preparation of enzalutamide - Google Patents [patents.google.com]
- 4. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 5. Enzalutamide D3 | tri-deuterated form (in the terminal methyl group) of Enzalutamide (MDV3100; MDV-3100; Xtandi) | CAS# 1443331-82-5 | non-steroidal androgen-receptor (AR) antagonist | InvivoChem [invivochem.com]
- 6. Facebook [cancer.gov]
- 7. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
Methodological & Application
Application Note & Protocol: Quantification of Enzalutamide in Human Plasma Using a Deuterated Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enzalutamide is a potent androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] Therapeutic drug monitoring of enzalutamide and its active metabolite, N-desmethylenzalutamide, is crucial for optimizing treatment efficacy and minimizing toxicity.[1] This document provides a detailed protocol for the quantification of enzalutamide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (Enzalutamide-d6). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[1][3]
The method described herein involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in the positive ion mode using multiple reaction monitoring (MRM).[1][4] This protocol is based on validated methods and is suitable for clinical research and therapeutic drug monitoring applications.[1][2]
Experimental Workflow
The overall experimental workflow for the quantification of enzalutamide in human plasma is depicted below.
Caption: Workflow for Enzalutamide Quantification.
Experimental Protocols
Materials and Reagents
-
Enzalutamide analytical standard
-
Enzalutamide-d6 (deuterated internal standard)[]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
2.1. Stock Solutions (1 mg/mL)
-
Prepare stock solutions of enzalutamide and enzalutamide-d6 in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.[1]
-
Store stock solutions at -40°C.[1]
2.2. Working Solutions
-
Prepare intermediate working solutions of enzalutamide by diluting the stock solution with acetonitrile to achieve a range of concentrations for calibration standards and quality control (QC) samples.[1]
-
Prepare an internal standard (IS) working solution by diluting the enzalutamide-d6 stock solution with acetonitrile.
2.3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate enzalutamide working solutions to achieve a final concentration range (e.g., 500-50,000 ng/mL).[1][3]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.[3]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]
-
Add 50 µL of the enzalutamide-d6 internal standard working solution to each tube (except for blank samples).[4]
-
Add 900 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge the tubes at 18,620 x g for 5 minutes.[1]
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
4.1. Liquid Chromatography
| Parameter | Condition |
| LC System | Acquity H-Class UPLC system or equivalent[1] |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Gradient | 95% A (0-2.5 min), 95% to 10% A (2.5-3.5 min), hold at 10% A, then return to 95% A (3.5-4.0 min)[1] |
| Injection Volume | 2 µL[1] |
| Column Temperature | 40°C[1] |
| Autosampler Temp. | 4°C[1] |
4.2. Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 4.2 kV[1] |
| Cone Voltage | 65 V[1] |
| Desolvation Temp. | 500°C[1] |
| Desolvation Gas Flow | 1000 L/hour[1] |
| Collision Energy | 25 V for enzalutamide and enzalutamide-d6[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Enzalutamide: m/z 465 → 209[1]Enzalutamide-d6: m/z 471 → 215[1]N-desmethylenzalutamide (optional): m/z 451 → 195[1] |
Data Presentation and Method Validation
The following tables summarize the quantitative data from validated methods for the analysis of enzalutamide in human plasma.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Enzalutamide | 500 - 50,000 | > 0.99 |
| Enzalutamide | 0.2 - 50.0 | 0.9934 |
Data from multiple sources demonstrating typical calibration ranges.[1][4]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| LLOQ | 500 | < 10 | < 10 | 84 - 116 |
| Low | 1,000 | < 8 | < 8 | 92 - 108 |
| Medium | 15,000 | < 8 | < 8 | 92 - 108 |
| High | 40,000 | < 8 | < 8 | 92 - 108 |
Representative precision and accuracy data based on published methods.[1][2]
Table 3: Stability
| Condition | Duration | Stability |
| Whole blood at ambient temperature | 24 hours | Stable |
| Plasma at ambient temperature | 23 days | Stable |
| Plasma at 2-8°C | 23 days | Stable |
| Plasma at -40°C (long-term) | 14 months | Stable |
| Freeze-thaw cycles (3 cycles) | - | Stable |
| Processed samples in autosampler (4°C) | 7 days | Stable |
Summary of stability data for enzalutamide in various conditions.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of enzalutamide.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Enzalutamide Carboxylic Acid-d6 in Advancing Pharmacokinetic Research
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of prostate cancer.[1][2] Understanding its pharmacokinetic profile, including the metabolic fate of the drug, is crucial for optimizing dosing strategies and ensuring patient safety. Enzalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, into two major metabolites: the active N-desmethyl enzalutamide and the inactive enzalutamide carboxylic acid.[3][4] To accurately quantify these analytes in biological matrices, stable isotope-labeled internal standards are indispensable. Enzalutamide carboxylic acid-d6, a deuterated analog of the inactive metabolite, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its use ensures high accuracy and precision in pharmacokinetic studies by correcting for variability during sample preparation and analysis.[5][6]
Application in Pharmacokinetic Studies
The primary application of this compound is as an internal standard in the quantitative analysis of enzalutamide and its metabolites in biological samples, typically plasma. In a typical pharmacokinetic study, after administration of enzalutamide, blood samples are collected at various time points. The plasma is then separated and analyzed to determine the concentration of the parent drug and its metabolites over time. By spiking the plasma samples with a known concentration of this compound, researchers can accurately quantify the endogenous levels of the unlabeled carboxylic acid metabolite. This allows for the determination of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of enzalutamide and its major metabolites in humans, as well as typical validation parameters for a bioanalytical method using a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Enzalutamide and its Metabolites in Humans
| Parameter | Enzalutamide | N-desmethyl enzalutamide | Enzalutamide carboxylic acid |
| Mean Half-life (t½) | 5.8 days[1] | 7.8 - 8.6 days[3] | ~9 days[7] |
| Time to Steady State | ~28 days[1] | ~28 days | ~28 days |
| Plasma Protein Binding | 97-98%[4] | 95%[4] | Not specified |
| Primary Metabolism | CYP2C8 and CYP3A4[3] | Formed by CYP2C8[3] | Hydrolysis |
Table 2: Typical Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- and Inter-assay Precision (%CV) | Within ±15% (±20% at LLOQ)[8] |
| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[8] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 |
| Recovery | Consistent, precise, and reproducible |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of enzalutamide, N-desmethyl enzalutamide, and enzalutamide carboxylic acid from human plasma using protein precipitation.
Materials:
-
Human plasma samples (collected in K2EDTA tubes)
-
Enzalutamide, N-desmethyl enzalutamide, and enzalutamide carboxylic acid reference standards
-
Enzalutamide-d6 and this compound (as internal standards)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of enzalutamide, N-desmethyl enzalutamide, enzalutamide carboxylic acid, enzalutamide-d6, and this compound in DMSO at a concentration of 1 mg/mL.[9]
-
Preparation of Working Standard Solutions: Prepare serial dilutions of the reference standards in ACN to create calibration curve standards and quality control (QC) samples at various concentrations.
-
Preparation of Internal Standard Spiking Solution: Prepare a working solution containing Enzalutamide-d6 (for enzalutamide and N-desmethyl enzalutamide) and this compound in ACN at an appropriate concentration.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard spiking solution in ACN to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for Quantification
This protocol outlines the liquid chromatography and mass spectrometry conditions for the simultaneous analysis of enzalutamide and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Enzalutamide: m/z 465.1 → 209.1
-
N-desmethyl enzalutamide: m/z 451.1 → 195.1
-
Enzalutamide carboxylic acid: m/z 452.1 → 209.1
-
Enzalutamide-d6: m/z 471.2 → 215.1
-
This compound: m/z 458.2 → 215.1
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for the bioanalysis of enzalutamide and its metabolites.
Caption: Simplified metabolic pathway of Enzalutamide.
References
- 1. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Enzalutamide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Protocol for the Simultaneous Analysis of Enzalutamide and its Active Metabolite, N-desmethyl enzalutamide
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enzalutamide and its primary active metabolite, N-desmethyl enzalutamide, in human plasma. Enzalutamide is a potent androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Given that N-desmethyl enzalutamide is equipotent and present at similar plasma concentrations to the parent drug, monitoring both compounds is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1] The protocol employs a simple protein precipitation for sample preparation and has been validated for accuracy, precision, and stability.
Introduction
Enzalutamide (marketed as Xtandi®) is a second-generation nonsteroidal antiandrogen that significantly improves survival in patients with mCRPC.[1][2] It functions by targeting multiple stages of the androgen receptor (AR) signaling pathway, which is a key driver for the growth of prostate cancer cells.[3] The drug is metabolized in the liver, primarily by CYP2C8, to form N-desmethyl enzalutamide, an active metabolite with comparable potency to the parent compound.[1]
Therapeutic drug monitoring can be beneficial for patients experiencing unexpected toxicity or inefficacy.[1] LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for accurately measuring the concentrations of enzalutamide and N-desmethyl enzalutamide in biological matrices. This document provides a detailed protocol for researchers and clinicians to implement this analysis.
Mechanism of Action: Androgen Receptor Signaling Inhibition
Enzalutamide exerts its therapeutic effect through a multi-faceted inhibition of the androgen receptor signaling pathway.[3][4] It competitively binds to the androgen receptor with a much higher affinity than first-generation antiandrogens.[4][5] This action prevents the binding of androgens like testosterone and dihydrotestosterone (DHT). Furthermore, enzalutamide hinders the subsequent steps of AR activation, including its translocation into the cell nucleus and its interaction with DNA.[3][6] This comprehensive blockade of the signaling cascade ultimately leads to decreased proliferation and increased apoptosis of prostate cancer cells.[6]
Figure 1: Enzalutamide's multi-level inhibition of the androgen receptor signaling pathway.
Experimental Protocol
This protocol is based on a validated method using protein precipitation for sample clean-up followed by UPLC-MS/MS analysis.[1]
Materials and Reagents
-
Enzalutamide and N-desmethyl enzalutamide reference standards
-
Enzalutamide-D6 (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Dimethyl sulfoxide (DMSO)
-
Water, Milli-Q or equivalent
-
Human plasma (blank)
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of enzalutamide, N-desmethyl enzalutamide, and Enzalutamide-D6 in DMSO at a concentration of 1 mg/mL.[1] Store at -40°C.[1]
-
Working Stock Solutions:
-
Internal Standard (IS) Working Solution: Prepare the IS working solution by diluting the Enzalutamide-D6 stock. This solution will be added to the precipitation solvent.[1]
-
Calibration Curve and QC Samples in Plasma: Before each run, spike blank human plasma with the CS and QC working solutions to obtain the final desired concentrations. The calibration curve should cover the expected clinical range.[1]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 900 µL of ACN containing the internal standard (Enzalutamide-D6).[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge at 18,620 x g for 5 minutes to pellet the precipitated proteins.[1]
-
Transfer 200 µL of the clear supernatant to an autosampler vial.[1]
-
Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.[1]
LC-MS/MS Instrumental Conditions
The following tables summarize the instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | Waters Acquity H-Class UPLC or equivalent[1] |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 2 µL[1] |
| Column Temperature | 40°C (typical) |
| Gradient Elution | 0-2.5 min: 95% A / 5% B2.5-3.5 min: 10% A / 90% B3.5-4.0 min: 95% A / 5% B[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Waters Xevo TQ-S Micro or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| Capillary Voltage | 4.2 kV[1] |
| Desolvation Temp. | 500 °C[1] |
| Desolvation Gas Flow | 1000 L/hour[1] |
| Cone Voltage | 65 V[1] |
| Collision Energy | 25 V[1] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Enzalutamide | 465.0 | 209.0[1][7] |
| N-desmethyl enzalutamide | 451.0 | 195.0[1][7] |
| Enzalutamide-D6 (IS) | 471.0 | 215.0[1] |
Experimental Workflow
The overall process from sample handling to final data analysis is outlined below.
Figure 2: Workflow for the LC-MS/MS analysis of Enzalutamide and N-desmethyl enzalutamide.
Method Validation Summary
The described method was successfully validated according to regulatory guidelines.[1] A summary of the performance characteristics is presented below.
Table 4: Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity Range | 500 - 50,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (Within- & Between-day) | < 8% CV[1] |
| Accuracy | Within 108% of nominal value[1] |
| LLOQ Precision | < 10% CV[1] |
| LLOQ Accuracy | Within 116% of nominal value[1] |
| Stability (Plasma) | 23 days at ambient temp & 2-8°C14 months at -40°C[1] |
| Stability (Whole Blood) | 24 hours at ambient temperature[1] |
Conclusion
This application note provides a comprehensive and validated LC-MS/MS protocol for the simultaneous determination of enzalutamide and its active metabolite, N-desmethyl enzalutamide, in human plasma. The method is simple, utilizing protein precipitation, and demonstrates excellent sensitivity, precision, and accuracy. It is well-suited for clinical research, pharmacokinetic studies, and therapeutic drug monitoring, providing a valuable tool for optimizing treatment with enzalutamide.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Enzalutamide Carboxylic Acid-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. The monitoring of its major metabolites, including the inactive enzalutamide carboxylic acid, is crucial for comprehensive pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as enzalutamide carboxylic acid-d6, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the detection and quantification of this compound in a research setting.
I. Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of Enzalutamide, its major metabolites, and the corresponding deuterated internal standard, this compound. These parameters are intended for use with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
Table 1: Mass Spectrometry Parameters for Enzalutamide and Metabolites
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| Enzalutamide | 465 | 209 | 25 |
| N-desmethylenzalutamide | 451 | 195 | Not Specified |
| Enzalutamide carboxylic acid | Not explicitly stated, inferred from structure | Not explicitly stated, inferred from structure | Not Specified |
| This compound (Internal Standard) | 471 (inferred) | Not explicitly stated, inferred from structure | Not Specified |
| Enzalutamide-d6 (Internal Standard) | Not explicitly stated, inferred from structure | Not explicitly stated, inferred from structure | 25 |
Note: Specific collision energies for N-desmethylenzalutamide and Enzalutamide carboxylic acid were not detailed in the provided search results and would require empirical optimization.[1][2] The precursor ion for this compound is inferred based on a +6 Da shift from the parent compound.
II. Experimental Protocols
This section outlines the key experimental procedures for sample preparation and LC-MS/MS analysis.
A. Sample Preparation: Protein Precipitation
This protocol is a simplified method for the extraction of enzalutamide and its metabolites from plasma samples.[2]
-
Sample Thawing: Allow plasma samples to thaw to room temperature.
-
Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (this compound in a suitable solvent like acetonitrile) to each sample.
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
B. Liquid Chromatography Conditions
The following liquid chromatography conditions are recommended for the separation of enzalutamide and its metabolites.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Atlantis C18)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.300 mL/min[3] |
| Gradient | Start with 50% B, linear increase to 80% B over 1.5 min, hold for 0.5 min, increase to 100% B in 0.1 min and hold for 1 min, then return to 50% B for re-equilibration.[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
III. Visualizations
A. Signaling Pathway of Enzalutamide
Enzalutamide targets multiple steps in the androgen receptor (AR) signaling pathway.[3][4][5] It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the interaction of the AR with DNA.[3][4][5]
Caption: Enzalutamide's mechanism of action on the androgen receptor signaling pathway.
B. Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from sample receipt to data analysis.
Caption: A typical bioanalytical workflow for LC-MS/MS analysis.
References
- 1. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Stock and Calibration Standards for Enzalutamide Carboxylic Acid-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the preparation of stock solutions and calibration standards of Enzalutamide carboxylic acid-d6. This deuterated analog is primarily utilized as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of enzalutamide and its metabolites in biological matrices.[1][2][3] Adherence to these protocols is crucial for ensuring the accuracy, precision, and reproducibility of analytical data in pharmacokinetic and drug metabolism studies.
Introduction
Enzalutamide is an androgen receptor inhibitor approved for the treatment of castration-resistant prostate cancer.[1][4] The quantification of enzalutamide and its major metabolites, including the active N-desmethyl enzalutamide and the inactive enzalutamide carboxylic acid, in biological samples is essential for pharmacokinetic assessments.[2][5][6] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis as they mimic the analyte's behavior during sample extraction and ionization, correcting for matrix effects and variability. This compound is the deuterium-labeled form of the inactive metabolite and serves as an ideal internal standard for the accurate quantification of enzalutamide and its related compounds.[7]
This document outlines the necessary steps for the preparation of high-quality stock solutions and a series of calibration standards for this compound.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Purified water (e.g., Milli-Q or equivalent)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Cryogenic vials for storage
Experimental Protocols
Preparation of Primary Stock Solution (1 mg/mL)
The following protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.
Procedure:
-
Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount (e.g., 1 mg) of the powder using a calibrated analytical balance.
-
Transfer the weighed powder to a clean, dry volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the powder.[5][7][8] Sonication may be used to aid dissolution.[8][9]
-
Once completely dissolved, bring the solution to the final volume with DMSO.
-
Cap the flask and vortex thoroughly for at least 30 seconds to ensure homogeneity.
-
Transfer aliquots of the stock solution into clearly labeled cryogenic vials for storage.
Storage and Stability:
-
Stock solutions in DMSO have been shown to be stable for extended periods when stored properly (e.g., up to 2 years at -80°C).[7] Avoid repeated freeze-thaw cycles.[7]
Preparation of Working Stock Solutions
Working stock solutions are prepared by diluting the primary stock solution to intermediate concentrations. These solutions are then used to prepare the calibration standards.
Procedure:
-
Allow the primary stock solution to thaw completely and equilibrate to room temperature.
-
Vortex the primary stock solution briefly.
-
Perform serial dilutions of the primary stock solution with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to achieve the desired concentrations for the working stock solutions.[1][2]
Preparation of Calibration Standards
Calibration standards are prepared by spiking a biological matrix (e.g., plasma, serum) or a surrogate matrix with known amounts of the working stock solutions.
Procedure:
-
Obtain the appropriate biological matrix. If using a surrogate matrix, ensure it is free of interfering substances.
-
Spike the matrix with the appropriate working stock solution to create a series of calibration standards at different concentration levels.[1] The final concentration of the organic solvent from the spiking solution should typically be kept low (e.g., <5% v/v) to avoid protein precipitation and matrix effects.
-
Vortex each calibration standard thoroughly to ensure homogeneity.
-
These calibration standards are now ready for sample preparation and analysis by LC-MS/MS.
Data Presentation
The following tables provide examples for the preparation of stock and calibration standards.
Table 1: Preparation of a 1 mg/mL Primary Stock Solution
| Parameter | Value |
| Compound | This compound |
| Mass Weighed | 1.0 mg |
| Solvent | DMSO |
| Final Volume | 1.0 mL |
| Final Concentration | 1.0 mg/mL |
Table 2: Example of Serial Dilution for Working Stock Solutions
| Working Stock ID | Starting Solution | Volume of Starting Solution | Diluent (ACN) Volume | Final Volume | Final Concentration |
| WS-1 | Primary Stock (1 mg/mL) | 100 µL | 900 µL | 1.0 mL | 100 µg/mL |
| WS-2 | WS-1 (100 µg/mL) | 100 µL | 900 µL | 1.0 mL | 10 µg/mL |
| WS-3 | WS-2 (10 µg/mL) | 100 µL | 900 µL | 1.0 mL | 1 µg/mL |
| WS-4 | WS-3 (1 µg/mL) | 100 µL | 900 µL | 1.0 mL | 100 ng/mL |
Table 3: Example of Calibration Standard Preparation in Plasma
| Calibration Standard ID | Working Stock Used | Volume of Working Stock | Plasma Volume | Final Concentration |
| CAL-1 | WS-4 (100 ng/mL) | 5 µL | 995 µL | 0.5 ng/mL |
| CAL-2 | WS-4 (100 ng/mL) | 10 µL | 990 µL | 1.0 ng/mL |
| CAL-3 | WS-3 (1 µg/mL) | 5 µL | 995 µL | 5.0 ng/mL |
| CAL-4 | WS-3 (1 µg/mL) | 10 µL | 990 µL | 10.0 ng/mL |
| CAL-5 | WS-2 (10 µg/mL) | 5 µL | 995 µL | 50.0 ng/mL |
| CAL-6 | WS-2 (10 µg/mL) | 10 µL | 990 µL | 100.0 ng/mL |
| CAL-7 | WS-1 (100 µg/mL) | 5 µL | 995 µL | 500.0 ng/mL |
| CAL-8 | WS-1 (100 µg/mL) | 10 µL | 990 µL | 1000.0 ng/mL |
Note: The concentration range of the calibration standards should be adjusted based on the expected analyte concentrations in the study samples and the sensitivity of the analytical instrument.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this application note.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzalutamide carboxylic acid | Drug Metabolite | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Matrix effects in the bioanalysis of Enzalutamide using a d6-standard
Welcome to the technical support center for the bioanalysis of Enzalutamide using a deuterated (d6) internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Enzalutamide bioanalysis?
A1: Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Enzalutamide.[2] Common sources of matrix effects in plasma samples include phospholipids, salts, and endogenous metabolites.[1]
Q2: Why is a d6-Enzalutamide internal standard recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like d6-Enzalutamide is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Because d6-Enzalutamide is chemically identical to Enzalutamide, it co-elutes and experiences the same ionization suppression or enhancement. This allows for accurate correction of signal variability, leading to more reliable and reproducible results.[1]
Q3: I am observing significant ion suppression. What are the initial troubleshooting steps?
A3: Initial steps to troubleshoot ion suppression include:
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Optimizing Chromatography: Ensure chromatographic separation of Enzalutamide from matrix components. Adjusting the gradient, flow rate, or switching to a different column chemistry can help.
-
Improving Sample Preparation: Employ a more rigorous sample cleanup method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[3]
-
Diluting the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[4]
Q4: Can the choice of ionization source affect matrix effects?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If your instrument has the capability, testing the analysis with an APCI source might show a reduction in matrix-induced signal variability.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (IS) Response
Symptoms:
-
High variability in the d6-Enzalutamide peak area across a batch of samples.
-
Drifting IS response during the analytical run.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Review the sample preparation protocol for consistency. Ensure accurate and precise pipetting of the IS spiking solution into all samples. |
| Matrix Effects Specific to Individual Samples | Investigate the matrix effect in individual outlier samples. This can be done by performing a post-extraction spike in the problematic matrix and comparing the response to a clean solvent. |
| IS Instability | Confirm the stability of d6-Enzalutamide in the final extraction solvent and under autosampler conditions. One study demonstrated the stability of d6-Enzalutamide in the stock solution for at least 11 months at -40 °C.[6] |
Issue 2: Poor Recovery of Enzalutamide
Symptoms:
-
Low signal intensity for both Enzalutamide and d6-Enzalutamide.
-
Inaccurate and imprecise quantification, especially at lower concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action |
| Inefficient Extraction | Optimize the sample preparation method. If using LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. A published method using protein precipitation reported a mean recovery of 100% for enzalutamide.[6] |
| Analyte Adsorption | Adsorption to plasticware or the LC system can be an issue. Use low-binding tubes and vials. Prime the LC system with a high-concentration sample before running the analytical batch. |
| pH-dependent Extraction | The extraction efficiency of Enzalutamide may be pH-dependent. Adjusting the pH of the sample before extraction can improve recovery. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of Enzalutamide at a concentration that gives a stable and mid-range signal.
-
Infuse this solution continuously into the MS source via a T-connector placed after the analytical column.
-
Inject a blank, extracted matrix sample (e.g., plasma processed by PPT).
-
Monitor the Enzalutamide signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol quantifies the extent of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Enzalutamide and d6-Enzalutamide spiked in the final mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then Enzalutamide and d6-Enzalutamide are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Enzalutamide and d6-Enzalutamide are spiked into plasma before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[2]
-
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects and Recovery for Enzalutamide
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Factor (MF) | 0.85 | 0.95 | 0.98 |
| Recovery (%) | >95% | 80-90% | >90% |
| Relative Standard Deviation (RSD) of MF | <15% | <10% | <5% |
| General Throughput | High | Medium | Low |
| Cost per Sample | Low | Low-Medium | High |
Note: The values presented are typical and may vary depending on the specific laboratory conditions and protocols.
Visualizations
Caption: Workflow for Enzalutamide bioanalysis using protein precipitation.
Caption: Decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming ion suppression in Enzalutamide LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression in Enzalutamide LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Enzalutamide LC-MS/MS assays?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as Enzalutamide, caused by co-eluting components from the sample matrix.[1] This phenomenon can lead to decreased detector response, poor sensitivity, and inaccurate quantification.[2][3] In bioanalytical assays involving complex matrices like plasma, endogenous substances (e.g., phospholipids, salts) and exogenous compounds can compete with Enzalutamide for ionization, leading to unreliable results.
Q2: What are the common causes of ion suppression in Enzalutamide analysis?
A2: The primary causes of ion suppression in Enzalutamide LC-MS/MS assays include:
-
Matrix Effects: Co-elution of endogenous compounds from biological samples (e.g., plasma, urine) is a major contributor.[4] Phospholipids are particularly problematic in plasma samples.[4]
-
High Analyte Concentration: At high concentrations, Enzalutamide itself can cause a saturation effect in the electrospray ionization (ESI) source, leading to a non-linear response.[5][6]
-
Mobile Phase Additives: Non-volatile salts or ion-pairing agents in the mobile phase can crystallize at the ESI probe tip, reducing ionization efficiency.[7]
-
Co-administered Drugs: Other medications taken by the patient can co-elute with Enzalutamide and interfere with its ionization.[8]
Q3: How can I detect and assess the presence of ion suppression in my assay?
A3: A common method to evaluate ion suppression is the post-column infusion experiment.[4][9] In this technique, a constant flow of Enzalutamide solution is introduced into the mobile phase after the analytical column.[4] A blank matrix sample is then injected.[9] Any dip in the constant baseline signal for Enzalutamide indicates the retention time at which matrix components are eluting and causing suppression.[9]
Troubleshooting Guide
Problem 1: Low signal intensity or poor sensitivity for Enzalutamide.
This issue is often a direct consequence of ion suppression. The following steps can help mitigate this problem.
Solution Workflow:
Caption: Troubleshooting workflow for low signal intensity in Enzalutamide LC-MS/MS assays.
Detailed Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.[10]
-
Protein Precipitation (PPT): A simple and common method. Acetonitrile is often used.[5][11] However, it may not provide the cleanest extracts.[10]
-
Liquid-Liquid Extraction (LLE): Offers cleaner samples than PPT.[12]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by selectively isolating the analyte.[10] Mixed-mode SPE can be particularly effective at removing phospholipids.[10]
-
-
Enhance Chromatographic Separation:
-
Modify Mass Spectrometric Parameters:
-
Optimize ESI source parameters, including spray voltage, desolvation temperature, and gas flows, to maximize the Enzalutamide signal.[13]
-
If detector saturation is suspected due to high concentrations of Enzalutamide, consider monitoring the ¹³C₂-isotopologue of the precursor and product ions.[6]
-
If ESI continues to show significant suppression, an alternative ionization source like Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects, could be beneficial.[1]
-
-
Implement Robust Calibration Strategies:
-
The use of a stable isotope-labeled internal standard (SIL-IS), such as D₆-Enzalutamide, is highly recommended.[5][14] A SIL-IS co-elutes with the analyte and experiences similar ion suppression, thus providing accurate correction.
-
Prepare calibration standards and quality controls in the same biological matrix as the samples (matrix-matched calibration) to compensate for matrix effects.[1]
-
Problem 2: Poor reproducibility and accuracy.
Inconsistent results between samples or batches are often symptomatic of variable matrix effects.
Solution Workflow:
Caption: Logical steps to improve reproducibility and accuracy in Enzalutamide assays.
Detailed Steps:
-
Internal Standard Implementation: Consistently use a stable isotope-labeled internal standard (SIL-IS) like D₆-Enzalutamide for all samples, calibrators, and quality controls.[5] This is the most effective way to correct for variability in ion suppression.[7]
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for every sample to minimize variability in matrix component removal.[4] Automation of sample preparation can also improve consistency.
-
Evaluate Matrix Variability: Test different lots of the biological matrix (e.g., plasma from different donors) to assess the relative matrix effect. Significant variation between lots may necessitate a more rigorous sample cleanup method.
-
Sample Dilution: Diluting the sample with a suitable solvent or blank matrix can reduce the concentration of interfering components, thereby minimizing ion suppression.[1] One study successfully used a 10-fold dilution with a 20% albumin solution before protein precipitation.[14]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This method is simplified and suitable for high-throughput analysis.[5]
-
To 100 µL of plasma sample, add 900 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (D₆-Enzalutamide).[5]
-
Vortex the mixture for 5 minutes.[5]
-
Centrifuge at 18,620 x g for 5 minutes.[5]
-
Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
Protocol 2: Liquid Chromatography
A representative set of conditions for the chromatographic separation of Enzalutamide.
-
System: UPLC system[5]
-
Column: Atlantis C18 column[11]
-
Mobile Phase A: 0.1% formic acid in water[6]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile[6][11]
-
Gradient: A linear gradient is typically used to ensure separation from early-eluting salts and late-eluting phospholipids.[6]
Protocol 3: Mass Spectrometry
Typical MS parameters for the detection of Enzalutamide.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transitions:
-
Key Parameters:
Quantitative Data Summary
The following tables summarize performance characteristics from validated Enzalutamide LC-MS/MS assays.
Table 1: Linearity and Range of Quantification
| Analyte | Range (ng/mL) | Correlation Coefficient (r) | Reference |
| Enzalutamide | 500 - 50,000 | >0.99 | [14] |
| Enzalutamide | 100 - 30,000 | >0.99 | [6] |
| Enzalutamide | 0.25 - 50.0 | >0.99 | [13] |
| Enzalutamide | 1.0 - 1000 | r = 0.997 | [11] |
| N-desmethylenzalutamide | 500 - 50,000 | >0.99 | [14] |
| N-desmethylenzalutamide | 100 - 30,000 | >0.99 | [6] |
Table 2: Precision and Accuracy Data
| Analyte | Concentration Level | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) | Reference |
| Enzalutamide | LLOQ, LQC, MQC, HQC | < 5% | < 5% | Within 108% | [5] |
| Enzalutamide | LQC, MQC, HQC | < 5.1% | < 5.1% | Within 105.1% | [14] |
| Enzalutamide | LQC, MQC, HQC | N/A | 5.1% | 100.8 - 105.6% | [11] |
| N-desmethylenzalutamide | LLOQ, LQC, MQC, HQC | < 8% | < 8% | Within 108% | [5] |
Table 3: Matrix Effect and Recovery
| Analyte | Sample Preparation | Matrix Factor / Effect | Recovery (%) | Reference |
| Enzalutamide | Protein Precipitation | 0.99 - 1.03 | 100 | [5] |
| N-desmethylenzalutamide | Protein Precipitation | 1.3 - 1.4 (Enhancement) | 141 | [5] |
| Enzalutamide | Protein Precipitation | 1.01 | N/A | [15] |
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ovid.com [ovid.com]
Stability of Enzalutamide carboxylic acid-d6 in stock solutions and plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Enzalutamide carboxylic acid-d6 in stock solutions and plasma.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[1][2]. One supplier suggests a more conservative stability of 6 months at -80°C and 1 month at -20°C for the non-deuterated form in solvent[3]. As a best practice, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in plasma?
Q3: Can I expect any issues with freeze-thaw cycles?
Based on studies of related compounds, Enzalutamide and its major metabolites have been shown to be stable for at least three freeze-thaw cycles in human plasma[1]. To minimize the potential for degradation, it is recommended to aliquot plasma samples after the first thaw.
Q4: What is the recommended analytical method for stability studies?
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological matrices. This method offers high sensitivity and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in stock solution stability study. | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Solvent evaporation. | 1. Ensure consistent storage at ≤ -20°C, preferably -80°C for long-term. 2. Prepare single-use aliquots. 3. Use tightly sealed vials. |
| Apparent degradation of the analyte in plasma samples. | 1. Improper sample handling and storage. 2. Enzymatic degradation. 3. Instability at benchtop temperature. | 1. Process plasma samples promptly and store at -80°C. 2. Keep samples on ice during processing. 3. Minimize the time plasma samples are at room temperature. |
| High variability in replicate measurements. | 1. Inconsistent sample preparation. 2. Issues with the analytical instrument. | 1. Ensure consistent vortexing, centrifugation, and pipetting. 2. Perform system suitability tests and recalibrate the instrument as needed. |
Stability Data
Stock Solution Stability of this compound
| Storage Temperature | Recommended Duration | Reference(s) |
| -80°C | Up to 2 years | [1][2] |
| -20°C | Up to 1 year | [1][2] |
| -40°C | At least 11 months (for Enzalutamide-d6) | [1] |
Plasma Stability of Enzalutamide and its Metabolites
While specific quantitative data for this compound is limited, the following table summarizes the stability of the parent compound and its active metabolite, which can serve as a reference. The stability of the carboxylic acid metabolite has been demonstrated to be robust under similar conditions[4].
| Analyte | Condition | Duration | Stability | Reference(s) |
| Enzalutamide & N-desmethylenzalutamide | Long-Term Storage (-40°C) | 14 months | Stable | [1][2] |
| Enzalutamide & N-desmethylenzalutamide | Short-Term Storage (Ambient & 2-8°C) | 23 days | Stable | [1][2] |
| Enzalutamide & N-desmethylenzalutamide | Freeze-Thaw Cycles | 3 cycles | Stable | [1] |
Experimental Protocols
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in plasma.
LC-MS/MS Method for Quantification
A typical LC-MS/MS method for the analysis of Enzalutamide and its metabolites involves the following steps:
-
Sample Preparation: Protein precipitation of plasma samples is a common and effective method. This is typically done by adding a threefold volume of cold acetonitrile containing the internal standard to the plasma sample. After vortexing and centrifugation, the supernatant is collected for analysis[1].
-
Chromatographic Separation: Separation is achieved using a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is commonly employed[1].
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for Enzalutamide carboxylic acid would be specifically optimized for the parent and product ions.
Signaling Pathway Context
Caption: Metabolic pathway of Enzalutamide to its inactive carboxylic acid metabolite.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting Poor Peak Shape in Enzalutamide Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Enzalutamide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is considered a good peak shape for Enzalutamide?
A1: A good chromatographic peak for Enzalutamide should be symmetrical and narrow. Key system suitability parameters to monitor are the tailing factor (or asymmetry factor) and the number of theoretical plates. Ideally, the tailing factor should be close to 1 (typically within the range of 0.9 to 1.2) and the theoretical plates should be high, often exceeding 2000, to indicate good column efficiency.[1] One validated method reported a tailing factor of 1.1 with theoretical plates at 21,570 as being within acceptable limits.[2]
Q2: What are the most common causes of poor peak shape in Enzalutamide chromatography?
A2: The most common causes include:
-
Inappropriate column chemistry: The choice of stationary phase is critical. Some columns may exhibit secondary interactions with Enzalutamide, leading to peak tailing.
-
Incorrect mobile phase composition and pH: The pH of the mobile phase can affect the ionization state of Enzalutamide, influencing its retention and peak shape. The organic modifier and buffer concentration also play a significant role.[2][3]
-
Column degradation: Over time, columns can become contaminated or the packing material can degrade, leading to broader and asymmetric peaks.[4]
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Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5]
-
System issues: Problems such as dead volume in tubing connections can lead to peak broadening.[4]
Troubleshooting Guide: Specific Peak Shape Issues
Issue 1: Peak Tailing
Q: My Enzalutamide peak is tailing. What should I do?
A: Peak tailing is a common issue and can often be resolved by systematically checking the following:
-
Review Mobile Phase pH and Buffer Strength: Enzalutamide has functional groups that can interact with residual silanols on the silica surface of the column, a common cause of tailing. Ensure the mobile phase pH is appropriate to suppress these interactions. One successful method used an ammonium acetate buffer with the pH adjusted to 4.2 with trifluoroacetic acid.[2] Insufficient buffer concentration can also lead to tailing, so ensure it is adequate (typically 10-20 mM).[3]
-
Evaluate Column Choice: If mobile phase optimization doesn't resolve the tailing, consider the column chemistry. In one study, an Inertsil ODS-3V column resulted in unsatisfactory peak tailing.[6] Switching to a different C18 column or a phenyl-based column, such as the Zorbax SB phenyl column used in a validated method, might provide a better peak shape.[2]
-
Check for Column Contamination/Age: A contaminated or old column can lead to peak tailing. Try flushing the column with a strong solvent. If that doesn't work, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column.[7]
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Sample Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or the concentration of the sample.
Issue 2: Peak Fronting
Q: My Enzalutamide peak is fronting. What is the likely cause and how can I fix it?
A: Peak fronting is less common than tailing but can occur. Here are the primary causes and solutions:
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Column Overload: This is a frequent cause of peak fronting. The sample concentration may be too high for the column's capacity. Dilute your sample and reinject.
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Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak fronting. Wherever possible, dissolve your sample in the mobile phase.[5]
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Column Collapse: In rare cases, especially with certain polymeric columns or at high pressures and temperatures, the column bed can collapse, leading to peak fronting. This is a catastrophic column failure, and the column will need to be replaced.[7] One method development report noted that a Waters X-Bridge Shield RP-18 column initially produced unsatisfactory peak fronting, which was resolved by optimizing the mobile phase.[6]
Issue 3: Split Peaks
Q: I am observing split peaks for Enzalutamide. What should I investigate?
A: Split peaks can be caused by several factors. Follow this troubleshooting workflow:
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Check for an Obstructed Frit or Column Inlet: Particulate matter from the sample or system can block the column inlet frit, causing the sample to be distributed unevenly onto the column, resulting in a split peak. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit.[4]
-
Ensure Proper Column Equilibration: If you are running a gradient, ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to split peaks.
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Investigate Sample Preparation: The way the sample is prepared can sometimes lead to peak splitting. Ensure the sample is fully dissolved in the injection solvent.
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Column Void: A void or channel in the column packing material can cause split peaks. This usually indicates the column has reached the end of its life and needs to be replaced.[5]
Experimental Protocols and Data
Below are summarized experimental conditions from a validated RP-HPLC method that produced a good peak shape for Enzalutamide.
Table 1: Optimized Chromatographic Conditions for Enzalutamide Analysis [2]
| Parameter | Condition |
| Column | Zorbax SB phenyl (250mm × 4.6mm, 3µm) |
| Mobile Phase A | 5.0 grams of Ammonium Acetate in water, pH adjusted to 4.2 with Trifluoroacetic acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Ratio | 45:55 (Mobile Phase A : Mobile Phase B) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Diluent | Acetonitrile |
| Tailing Factor | 1.1 |
| Theoretical Plates | 21,570 |
Troubleshooting Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Enzalutamide chromatography.
Caption: A flowchart for troubleshooting common peak shape problems.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. jchps.com [jchps.com]
- 3. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. jpionline.org [jpionline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Carryover in the LC-MS/MS System for Enzalutamide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the LC-MS/MS analysis of Enzalutamide.
Troubleshooting Guide: A Systematic Approach to Minimizing Enzalutamide Carryover
Carryover of Enzalutamide can lead to inaccurate quantification and compromise the integrity of study results. This guide provides a systematic approach to identify and eliminate the source of carryover in your LC-MS/MS system.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed signal is indeed carryover and not a result of contamination from other sources.
Experimental Protocol:
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Injection Sequence:
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Inject a blank solvent (e.g., mobile phase A) to establish a baseline (Pre-Blank).
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Inject a high-concentration Enzalutamide standard.
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Inject a series of blank solvents immediately after the high-concentration standard (Post-Blanks).
-
-
Data Analysis:
Logical Relationship: Distinguishing Carryover from Contamination
Caption: Logic diagram to differentiate between sample carryover and system contamination.
Step 2: Isolate the Source of Carryover
Once carryover is confirmed, the next step is to systematically isolate its source within the LC-MS/MS system. The most common sources are the autosampler, injection valve, and the analytical column.[2]
Experimental Workflow: Isolating the Carryover Source
Caption: A systematic workflow for isolating the source of LC-MS/MS carryover.
Step 3: Implement Targeted Cleaning and Mitigation Strategies
Based on the isolated source, implement the following protocols.
Protocol 1: Autosampler and Injector Cleaning
The autosampler, including the needle, sample loop, and injection valve, is a common source of carryover.[2]
-
Needle Wash Optimization:
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Ensure the needle wash solvent is strong enough to solubilize Enzalutamide. Given Enzalutamide's hydrophobic nature, a high percentage of organic solvent is recommended.
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Increase the needle wash volume and duration. Some systems allow for pre- and post-injection washes; enabling both can significantly reduce carryover.
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Use a sequence of washes with different solvents (e.g., a strong organic solvent followed by a weaker solvent miscible with the mobile phase).
-
-
Injector and Valve Cleaning:
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Worn or dirty rotor seals are a primary cause of carryover and should be inspected and replaced if necessary.[1]
-
Flush the injector and sample loop with a strong solvent. Toggling the injection valve during the wash cycle can help clean all ports effectively.
-
Table 1: Effect of Needle Wash Settings on Carryover
| Wash Setting | Description | Typical Carryover Reduction |
| Normal | Standard pre-injection wash cycle. | Baseline |
| Double | Increased duration of the pre-injection wash. | 1.2x - 1.5x |
| Extended | Includes both pre- and post-injection washes. | 2.5x - 2.7x |
Protocol 2: Column Cleaning and Replacement
If the analytical column is identified as the source, residual Enzalutamide may be strongly retained on the stationary phase.
-
Column Wash:
-
Disconnect the column from the mass spectrometer and flush it to waste.
-
Wash the column with a strong solvent, such as 100% acetonitrile or a mixture of isopropanol and acetonitrile, for an extended period (e.g., 1-2 hours) at a moderate flow rate.
-
-
Column Replacement:
-
If a thorough wash does not resolve the issue, the column, particularly the guard column, may need to be replaced.[2]
-
Protocol 3: Mobile Phase and Systemic Mitigation
-
Mobile Phase Composition:
-
Ensure the mobile phase composition during the gradient is sufficient to elute Enzalutamide completely. A shallow gradient or insufficient organic content at the end of the run can lead to carryover.
-
-
System Clean:
-
If carryover persists, a full system flush may be necessary. This involves flushing all LC components with a strong solvent.
-
Table 2: Recommended Wash Solutions for Enzalutamide Carryover
| Wash Solution Composition | Rationale |
| 100% Acetonitrile | Strong solvent for hydrophobic compounds.[3] |
| 50:50 Acetonitrile/Isopropanol | Very strong solvent for highly retained compounds. |
| Mobile Phase B (High Organic) | Ensures miscibility and effective cleaning. |
| Acidified or Basified Solvents | Can help to disrupt interactions with active sites on surfaces. |
Frequently Asked Questions (FAQs) for Enzalutamide LC-MS/MS Analysis
Q1: I see a peak in my blank injection after running a high concentration Enzalutamide standard. What is the first thing I should do?
A1: The first step is to determine if you are dealing with carryover or contamination. Inject a series of at least three blank samples. If the peak area decreases with each subsequent injection, it is likely carryover.[1] If the peak area remains constant, you should investigate potential sources of contamination, such as your mobile phase, solvents, or sample vials.[1]
Q2: What are the most common sources of carryover for a hydrophobic compound like Enzalutamide?
A2: For hydrophobic compounds like Enzalutamide, the most common sources of carryover are the autosampler components (needle, injection valve, and sample loop) and the analytical column.[2] These components have surfaces where the analyte can adsorb and then slowly leach out in subsequent injections.
Q3: What is an effective needle wash solvent for Enzalutamide?
A3: An effective needle wash solvent for Enzalutamide should have a high percentage of a strong organic solvent to ensure complete solubilization. A good starting point is 100% acetonitrile.[3] You can also try mixtures of acetonitrile and isopropanol. The key is to use a solvent that is stronger than your mobile phase B.
Q4: I have optimized my needle wash, but I still have carryover. What should I check next?
A4: If optimizing the needle wash is not sufficient, the next step is to investigate the injection valve and the analytical column. Worn rotor seals in the injection valve are a frequent cause of carryover.[1] You can also try bypassing the column with a union to see if the carryover disappears, which would indicate the column as the source.
Q5: How can my LC method contribute to carryover?
A5: Your LC method can contribute to carryover in a few ways. If the gradient elution does not reach a high enough organic concentration or is not held long enough, Enzalutamide may not be fully eluted from the column during each run. Ensure your gradient is sufficient to wash the column effectively after each injection.
Q6: Can the sample preparation method affect carryover?
A6: Yes, the sample preparation method can indirectly affect carryover. If your sample extract is not clean, endogenous matrix components can build up on the column and in the autosampler, creating active sites where Enzalutamide can adsorb, leading to increased carryover. Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, is robust and provides a clean extract.
Q7: How often should I perform preventative maintenance to avoid carryover?
A7: Regular preventative maintenance is crucial for minimizing carryover. A weekly check and cleaning of the autosampler and a monthly inspection of the injector rotor seal are good practices. The frequency of maintenance will depend on the sample throughput and the cleanliness of your samples.
Q8: I am still experiencing carryover after trying all the troubleshooting steps. What else could be the cause?
A8: If you have systematically ruled out the autosampler and column, consider less common sources. These can include poorly made fittings that create dead volumes, contaminated transfer tubing, or contamination within the MS source itself. A systematic cleaning of each component may be necessary.
References
Impact of different anticoagulants on Enzalutamide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of enzalutamide.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for enzalutamide quantification?
A1: For the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in plasma using LC-MS/MS, EDTA (Ethylenediaminetetraacetic acid) is the recommended anticoagulant.[1][2][3] Published and validated bioanalytical methods for enzalutamide consistently use EDTA-plasma and have demonstrated reliable and reproducible results with this anticoagulant.[1][2]
Q2: Can I use heparinized plasma for enzalutamide quantification?
A2: It is strongly discouraged to use heparin as an anticoagulant for enzalutamide quantification by LC-MS/MS. Heparin, a polymeric glucosaminoglycan, is a known cause of significant matrix effects, including ion suppression or enhancement, in mass spectrometry.[4][5] This can lead to inaccurate and unreliable quantification of the analyte. One study specifically recommends avoiding Li-heparin to prevent these matrix effects.[4]
Q3: What are the potential issues with using citrate as an anticoagulant?
A3: While less problematic than heparin, citrate anticoagulants can also introduce variability in LC-MS/MS assays. Citrate can cause ion suppression or enhancement and, as it is typically supplied in a liquid form in blood collection tubes, it can lead to sample dilution, which may require correction and can be a source of error.[6][7] For optimal accuracy, EDTA is preferred.
Q4: Does the counter-ion of EDTA (e.g., K2EDTA vs. K3EDTA) affect the analysis?
A4: For small molecule quantification like enzalutamide, the choice of EDTA counter-ion (e.g., potassium or sodium) is generally considered to have a negligible impact on the bioanalytical results.[8][9] The European Bioanalysis Forum (EBF) recommends that matrices with the same anticoagulant but different counter-ions can be considered equal, and a change in the counter-ion does not necessitate a partial validation of the method.[10]
Q5: My results are showing high variability. What are some potential pre-analytical causes?
A5: High variability in results can often be traced back to pre-analytical variables. Key factors to investigate include:
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Incorrect Anticoagulant: Use of heparin or citrate instead of EDTA can cause unpredictable matrix effects.[4][6]
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Sample Hemolysis: Rupture of red blood cells can release cellular components that may interfere with the assay.
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Improper Sample Mixing: Inadequate mixing of the blood with the anticoagulant upon collection can lead to microclot formation.
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Delayed Processing: Enzalutamide and its metabolite are stable in whole blood for at least 24 hours at ambient temperature.[1][11] However, prolonged delays before centrifugation can lead to changes in the plasma composition.
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Storage Conditions: Ensure plasma samples are stored at the correct temperature (e.g., -40°C for long-term storage) as specified in validated protocols to prevent degradation.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery | Ion Suppression from Anticoagulant: This is a common issue when using heparinized plasma.[4] | Action: Re-collect samples using EDTA tubes. If re-collection is not possible, a re-validation of the method with heparinized plasma, including a thorough assessment of matrix effects, is necessary. This may involve additional sample cleanup steps. |
| Inconsistent Results Between Batches | Different Anticoagulants Used: Samples collected with different anticoagulants (e.g., some with EDTA, some with citrate) were analyzed in the same run. | Action: Segregate and analyze samples based on the anticoagulant used. Ideally, standardize the sample collection protocol to use only EDTA tubes. |
| Variable Sample Quality: Presence of hemolysis or lipemia in some samples. | Action: Visually inspect all samples before processing. Consider implementing a sample quality check and document the status of each sample. If necessary, perform validation experiments to assess the impact of hemolysis and lipemia on the assay. | |
| Signal Enhancement (Higher than expected QC values) | Matrix Effect from Anticoagulant: Certain anticoagulants or components leached from collection tubes can enhance the ionization of the analyte.[4][12] | Action: Review the entire pre-analytical workflow. Ensure consistent use of high-quality EDTA collection tubes from the same manufacturer. Evaluate the matrix effect according to regulatory guidelines by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution. |
| Peak Tailing or Splitting in Chromatography | Anticoagulant Interference: High concentrations of certain anticoagulants or their counter-ions might interfere with the chromatography. | Action: Ensure proper sample preparation, such as protein precipitation or solid-phase extraction, to effectively remove interfering substances. Optimize the chromatographic method to improve peak shape. |
Data Presentation
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in human EDTA plasma .
Table 1: Precision and Accuracy Data [1]
| Analyte | QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Enzalutamide | LLOQ | 500 | < 10 | < 10 | 116 |
| Low | 1000 | < 8 | < 8 | 108 | |
| Medium | 15000 | < 8 | < 8 | 108 | |
| High | 40000 | < 8 | < 8 | 108 | |
| N-desmethylenzalutamide | LLOQ | 500 | < 10 | < 10 | 116 |
| Low | 1000 | < 8 | < 8 | 108 | |
| Medium | 15000 | < 8 | < 8 | 108 | |
| High | 40000 | < 8 | < 8 | 108 |
Table 2: Recovery and Stability Data [1]
| Analyte | Parameter | Condition | Result |
| Enzalutamide | Mean Recovery | - | 100% (CV 2%) |
| Whole Blood Stability | Ambient Temperature | Stable for 24 hours | |
| Plasma Stability | Ambient Temperature | Stable for 23 days | |
| Plasma Stability | 2-8 °C | Stable for 23 days | |
| Freeze-Thaw Stability | 3 cycles | Stable | |
| Long-Term Plasma Stability | -40 °C | Stable for 14 months | |
| N-desmethylenzalutamide | Mean Recovery | - | 141% (CV 2%)* |
| Whole Blood Stability | Ambient Temperature | Stable for 24 hours | |
| Plasma Stability | Ambient Temperature | Stable for 23 days | |
| Plasma Stability | 2-8 °C | Stable for 23 days | |
| Freeze-Thaw Stability | 3 cycles | Stable | |
| Long-Term Plasma Stability | -40 °C | Stable for 14 months |
*Note: The higher recovery of N-desmethylenzalutamide is likely due to matrix effects (ion enhancement), which is corrected for by the use of a stable isotope-labeled internal standard.[1]
Experimental Protocols
Methodology for Enzalutamide Quantification in Human EDTA Plasma (Based on Benoist et al., 2018) [1]
-
Sample Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant.
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Plasma Preparation: Centrifuge the whole blood to separate the plasma.
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Sample Pre-treatment (Protein Precipitation):
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Pipette 50 µL of plasma sample (or calibration standard/quality control) into a clean tube.
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Add an internal standard solution (e.g., D6-enzalutamide).
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Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
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Vortex the mixture to ensure thorough mixing.
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Centrifuge to pellet the precipitated proteins.
-
-
Analysis (LC-MS/MS):
-
Transfer the supernatant to an autosampler vial.
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Inject an aliquot onto a C18 analytical column.
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Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).
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Detect and quantify enzalutamide and N-desmethylenzalutamide using a tandem quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).
-
Visualizations
Caption: Experimental workflow for enzalutamide quantification.
Caption: Logical diagram for troubleshooting pre-analytical issues.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-ESI-QTOF/MS and multivariate data analysis for blood plasma and serum metabolomics: effect of experimental artefacts and anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 8. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Selection of appropriate mobile phase for Enzalutamide analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the selection of an appropriate mobile phase for the analysis of Enzalutamide.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Enzalutamide.
| Question | Answer |
| My Enzalutamide peak is tailing. What could be the cause and how can I fix it? | Peak tailing for Enzalutamide, a neutral compound, can be due to secondary interactions with the stationary phase or issues with the sample solvent. Possible Solutions: * Mobile Phase Modifier: While Enzalutamide has no pKa between pH 3-11, the addition of a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) can help to protonate any residual silanols on the silica-based column, minimizing secondary interactions.[1] * Sample Solvent: Enzalutamide is practically insoluble in water.[2][3][4] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. If using a high percentage of a strong organic solvent for sample dissolution, consider reducing the injection volume to minimize peak distortion. Acetonitrile is a commonly used and effective solvent.[5][6] * Column Choice: Consider using a column with end-capping or a different stationary phase chemistry, such as a phenyl column, which may offer different selectivity and improved peak shape.[5] |
| I am observing inconsistent retention times for Enzalutamide. What should I check? | Retention time shifts can be caused by a variety of factors related to the mobile phase and HPLC system. Possible Solutions: * Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Premixing the aqueous and organic components is recommended over online mixing for better reproducibility. Ensure thorough degassing of the mobile phase to prevent bubble formation in the pump. * pH Control: If using a buffer, ensure its pH is consistently controlled and that it is operating within its effective buffering range. Small changes in pH can sometimes affect the retention of analytes, even for neutral compounds, by altering the stationary phase characteristics. * System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of proper equilibration. * Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[1] |
| The sensitivity of my Enzalutamide analysis is low. How can I improve it? | Low sensitivity can be addressed by optimizing both the mobile phase and the detector settings. Possible Solutions: * Mobile Phase Composition: For UV detection, ensure the mobile phase components have low absorbance at the detection wavelength of Enzalutamide (typically around 235-237 nm or 270 nm).[7][8][9][10] For LC-MS/MS, the use of volatile mobile phase modifiers like formic acid or ammonium acetate is crucial for efficient ionization.[1][6][11] * Organic Solvent: Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths compared to methanol. Experimenting with the organic solvent may improve sensitivity. * Detector Wavelength: Verify that the UV detector is set to the absorption maximum of Enzalutamide. Published methods use wavelengths ranging from 235 nm to 280 nm.[5][7][8][9][10] * Mass Spectrometer Parameters: For LC-MS/MS, optimize the source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy to maximize the signal for the specific transitions of Enzalutamide.[1][6] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding mobile phase selection for Enzalutamide analysis.
| Question | Answer |
| What are the typical mobile phases used for Enzalutamide analysis? | Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for Enzalutamide analysis. Typical mobile phases consist of a mixture of an aqueous component and an organic solvent. * Aqueous Phase: This is often water, sometimes with an acidic modifier or a buffer. * Organic Solvents: Acetonitrile is the most frequently used organic solvent.[1][5][6][7][11] Methanol is also used, sometimes in combination with acetonitrile.[8] * Additives: Formic acid (0.1-0.2%), acetic acid (0.1%), and ammonium acetate buffers (e.g., 20 mM, pH 4.2-5.0) are common additives.[1][5][6][7][9][10][11] These are particularly important for LC-MS/MS analysis to facilitate ionization. |
| What is the role of the acidic modifier (formic acid, acetic acid) in the mobile phase? | Although Enzalutamide is a neutral molecule with no ionizable groups in the typical chromatographic pH range, acidic modifiers are beneficial for several reasons: * Improved Peak Shape: They can suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing. * Enhanced MS Sensitivity: In LC-MS/MS, they provide a source of protons, which promotes the formation of protonated molecular ions ([M+H]^+) in the positive electrospray ionization (ESI) mode, leading to better sensitivity.[1][6][11] |
| Should I use isocratic or gradient elution for Enzalutamide analysis? | The choice between isocratic and gradient elution depends on the complexity of the sample and the analytical goal. * Isocratic Elution: This is suitable for the analysis of Enzalutamide in bulk drug substances or simple formulations where there are no closely eluting impurities.[5][7][8][10][11] It offers simplicity and faster run times. * Gradient Elution: This is preferred for analyzing Enzalutamide and its metabolites in complex matrices like plasma, or for stability-indicating assays where degradation products with different polarities may be present.[1][12] A gradient allows for the efficient elution of all compounds of interest with good resolution and peak shape. |
| How do I choose the right organic solvent for my mobile phase? | Acetonitrile is generally the preferred organic solvent for Enzalutamide analysis due to its: * Lower UV Cutoff: It has lower absorbance at the detection wavelengths used for Enzalutamide compared to methanol. * Lower Viscosity: This results in lower backpressure, allowing for higher flow rates or the use of smaller particle size columns for improved efficiency. Methanol can also be used and may offer different selectivity, which can be advantageous in some separation challenges.[8] |
| What are the key physicochemical properties of Enzalutamide to consider for method development? | Understanding the properties of Enzalutamide is crucial for developing a robust analytical method. * Solubility: Enzalutamide is practically insoluble in water but soluble in organic solvents like acetonitrile and methanol.[2][3] This dictates the choice of sample diluent and the need for a significant organic component in the mobile phase. * pKa: Enzalutamide has no acidic pKa between pH 3 and 11, meaning its retention is not significantly affected by mobile phase pH in this range.[2] * LogP: As a hydrophobic molecule, it is well-retained on reversed-phase columns. |
Summary of Mobile Phases for Enzalutamide Analysis
The following tables summarize various mobile phase compositions and chromatographic conditions reported for the analysis of Enzalutamide.
Table 1: Mobile Phases for Enzalutamide Analysis by HPLC and UPLC
| Method | Aqueous Phase | Organic Phase | Composition | Column | Detection | Reference |
| UPLC-MS/MS | 0.1% Formic acid in water | 0.1% Formic acid in Acetonitrile | Gradient | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | MS/MS | [1] |
| RP-HPLC | Ammonium Acetate buffer (pH 4.2) | Acetonitrile | 45:55 (v/v) | Zorbax SB phenyl (250 x 4.6 mm, 3 µm) | UV (280 nm) | [5] |
| RP-HPLC | 0.1% Acetic acid in Water | Acetonitrile | 45:55 (v/v) | SB-C18 (100 x 4.6 mm, 2.7 µm) | UV (235 nm) | [7] |
| RP-HPLC | Water | Acetonitrile:Methanol | 30:40:30 (v/v/v) | Inertsil ODS-C18 (250 x 4.6 mm, 5 µm) | UV (237 nm) | [8] |
| HPLC-UV | 20 mM Ammonium acetate (pH 5.0) | Acetonitrile | Aqueous phase containing 43% Acetonitrile | 5C18 | UV (237 nm) | [9] |
| HPLC-UV | 20 mM Ammonium acetate buffer (pH 4.6) | Acetonitrile | 60:40 (v/v) | C18 Kinetex | UV (270 nm) | [10] |
| LC-MS/MS | 0.2% Formic acid in water | Acetonitrile | 30:70 (v/v) | Atlantis C18 | MS/MS | [11] |
| UHPLC-MS/MS | 2 mM Ammonium acetate with 0.1% Formic acid in water | Acetonitrile | 20:80 (v/v) | C18 | MS/MS | [6] |
Experimental Protocols
Below are detailed methodologies for representative analytical methods cited in this document.
Protocol 1: UPLC-MS/MS for Enzalutamide and its Metabolite in Human Plasma [1]
-
System: Acquity H-Class UPLC system coupled to a Xevo TQ-S Micro Tandem Mass Spectrometer.
-
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
-
0–2.5 min: 95% A / 5% B
-
2.5–3.5 min: Ramp to 10% A / 90% B
-
3.5–4.0 min: Return to 95% A / 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Protein precipitation with acetonitrile.
Protocol 2: RP-HPLC for Enzalutamide Pure Drug Substance [5]
-
System: HPLC with UV-Vis detector.
-
Column: Zorbax SB phenyl (250mm x 4.6mm, 3µm).
-
Mobile Phase A: 5.0 grams of Ammonium Acetate in water, pH adjusted to 4.2 with Trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase Composition: 45% A and 55% B (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Diluent: Acetonitrile.
Visualization
The following diagram illustrates a logical workflow for selecting an appropriate mobile phase for Enzalutamide analysis.
Caption: Workflow for Enzalutamide mobile phase selection.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. View of Pharmacological Review on Enzalutamide [ijpir.com]
- 4. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. Development of a HPLC-UV Method for the Quantitative Determination of Enzalutamide and its Active Metabolites in Human Plasma [jstage.jst.go.jp]
- 10. A simple HPLC-UV method for quantification of enzalutamide and its active metabolite N-desmethyl enzalutamide in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an LC-MS/MS method for Enzalutamide using Enzalutamide carboxylic acid-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Enzalutamide, a potent androgen receptor inhibitor. While the specific use of Enzalutamide carboxylic acid-d6 as an internal standard for Enzalutamide analysis was not prominently featured in the reviewed literature, this guide focuses on a robust method utilizing a deuterated internal standard, D6-Enzalutamide, and compares it with other published methods.
Experimental Protocol: A Validated LC-MS/MS Method Using D6-Enzalutamide
This section details the methodology for a validated LC-MS/MS assay for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma. This method has been demonstrated to be selective, sensitive, and practical for clinical applications.[1][2]
Sample Preparation:
A simple protein precipitation method is employed for sample preparation.[1] Plasma samples are first diluted, and then proteins are precipitated using acetonitrile. A stable deuterated isotope, D6-enzalutamide, is used as the internal standard (IS) to ensure accuracy.[1][2][3][4]
Chromatographic Conditions:
The separation of Enzalutamide and N-desmethylenzalutamide is achieved using a C18 reversed-phase column with gradient elution. The specific mobile phase composition and gradient program are optimized to ensure adequate separation from endogenous plasma components.
Mass Spectrometric Detection:
A tandem quadrupole mass spectrometer operating in the positive ion mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analytes and the internal standard.
Method Validation Parameters
The performance of the LC-MS/MS method using D6-Enzalutamide as an internal standard has been rigorously validated according to regulatory guidelines, such as those from the European Medicines Agency (EMA).[1][3][4] Key validation parameters are summarized in the table below, alongside data from alternative methods for a comprehensive comparison.
| Parameter | Method with D6-Enzalutamide IS[1][2][3][4] | Alternative Method 1 (Apalutamide-d3 IS)[5][6] | Alternative Method 2 (Abiraterone-d4 IS)[7] |
| Linearity Range | 500–50,000 ng/mL | 1.07–2000 ng/mL | 50.0–5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL | 1.07 ng/mL | 50.0 ng/mL |
| Intra-day Precision (%CV) | < 8% | 1.13–13.1% | Within ±15% of nominal concentrations |
| Inter-day Precision (%CV) | < 8% | 3.15–14.3% | Within ±15% of nominal concentrations |
| Accuracy | Within 108% | 88.5–111% | Within ±15% of nominal concentrations |
| Recovery | Enzalutamide: 100% (CV 2%); N-desmethylenzalutamide: 141% (CV 2%); IS: 102% (CV 2%) | Not explicitly stated | Not explicitly stated |
| Matrix Effect | Investigated and found to be acceptable | Not explicitly stated | Not explicitly stated |
Comparison with Alternative Methods
Several other LC-MS/MS methods for Enzalutamide quantification have been published, utilizing different internal standards and exhibiting varying performance characteristics.
Method with Apalutamide-d3 as Internal Standard: This method offers a lower LLOQ, making it suitable for studies requiring high sensitivity.[5][6] However, the precision at the lower end of the calibration curve is slightly higher compared to the D6-Enzalutamide method.[5]
Method with Abiraterone-d4 as Internal Standard: This assay was developed for the simultaneous quantification of multiple anti-hormonal drugs, including Enzalutamide.[7] While practical for monitoring multiple therapies, its linearity range for Enzalutamide is narrower than the D6-Enzalutamide method.
The choice of internal standard is critical in LC-MS/MS bioanalysis. Ideally, a stable isotope-labeled version of the analyte (e.g., D6-Enzalutamide for Enzalutamide) is preferred as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
Experimental Workflow
The following diagram illustrates the logical workflow of the validated LC-MS/MS method for Enzalutamide quantification.
Caption: Workflow of the LC-MS/MS method for Enzalutamide quantification.
Conclusion
The presented LC-MS/MS method utilizing D6-Enzalutamide as an internal standard provides a robust and reliable approach for the quantification of Enzalutamide in human plasma.[1][2] Its wide linear range and acceptable precision and accuracy make it suitable for therapeutic drug monitoring and pharmacokinetic studies. While alternative methods exist with different internal standards and performance characteristics, the use of a stable isotope-labeled internal standard generally offers superior analytical performance. Researchers should select the most appropriate method based on the specific requirements of their study, such as the desired sensitivity and the need for simultaneous analysis of other compounds.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. pure.eur.nl [pure.eur.nl]
Comparison of different internal standards for Enzalutamide quantification
Choosing the right internal standard is critical for accurate and reliable bioanalysis of Enzalutamide. This guide provides a detailed comparison of commonly used internal standards, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.
The quantification of the androgen receptor inhibitor Enzalutamide in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior throughout the analytical process. This guide compares the performance of different internal standards used for Enzalutamide quantification.
Performance Comparison of Internal Standards
The most widely accepted and utilized internal standard for Enzalutamide quantification is its stable isotope-labeled counterpart, Enzalutamide-d6. Other compounds, such as Apalutamide-d3 and Bicalutamide, have also been employed. Below is a summary of their performance characteristics based on published literature.
| Internal Standard | Analyte(s) | Matrix | Sample Preparation | Key Performance Metrics | Reference |
| Enzalutamide-d6 | Enzalutamide, N-desmethylenzalutamide | Human Plasma | Protein Precipitation | Linearity: 500–50,000 ng/mLAccuracy: Within 108%Precision: <8% (within- and between-day) | [1] |
| Enzalutamide-d6 | Enzalutamide, N-desmethylenzalutamide | Human Plasma | Protein Precipitation | Linearity: 500-50,000 ng/mLAccuracy: <5.1% deviationPrecision: <5.1% (within- and between-day) | [2][3] |
| Enzalutamide-d6 | Enzalutamide, N-desmethylenzalutamide, Abiraterone, Bicalutamide | Human Plasma | Protein Precipitation | Linearity: 100-30,000 ng/mL (for Enzalutamide)Accuracy: 92.8-107.7%Precision: <15.3% at LLOQ | [4] |
| Apalutamide-d3 | Enzalutamide, N-desmethylenzalutamide, Apalutamide, Darolutamide, ORM-15341 | Mice Plasma | Protein Precipitation | Linearity: 1.07-2000 ng/mLAccuracy: 85.4-106%Precision: 3.15-14.3% (inter-batch) | [5] |
Note: Direct comparison of performance metrics should be done with caution due to variations in experimental conditions, matrices, and analytical instrumentation across different studies.
Discussion of Internal Standard Choices
Enzalutamide-d6 (MDV3100-d6) is the gold standard for Enzalutamide quantification.[1][2][4] As a stable isotope-labeled internal standard, its physicochemical properties are nearly identical to Enzalutamide, ensuring it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. This co-elution and similar behavior effectively compensate for matrix effects and other sources of analytical variability, leading to high accuracy and precision.
Apalutamide-d3 , a deuterated form of another androgen receptor inhibitor, has been used as an internal standard in a multi-analyte assay that includes Enzalutamide.[5][6] While it is a structurally similar molecule, it is not isomeric with Enzalutamide and will have a different retention time. In methods where chromatographic separation is robust and matrix effects are minimal and consistent between the analyte and IS, a structural analog can be a viable and more cost-effective option. However, the potential for differential matrix effects between Enzalutamide and Apalutamide-d3 exists, which could compromise accuracy under certain conditions.
Bicalutamide is another non-steroidal anti-androgen that has been used as an internal standard for Enzalutamide quantification in preclinical studies (rat plasma). As a non-isotopic structural analog, it is a less ideal choice compared to a stable isotope-labeled standard, particularly for clinical assays where regulatory scrutiny is high. The differences in chemical structure and chromatographic behavior between Bicalutamide and Enzalutamide can lead to disparate recoveries and matrix effects, potentially impacting the reliability of the results.
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for replication and adaptation.
Method 1: Enzalutamide Quantification using Enzalutamide-d6 IS in Human Plasma
-
Sample Preparation: Protein precipitation. To a plasma sample, an internal standard solution of Enzalutamide-d6 in acetonitrile is added. The mixture is vortexed and then centrifuged to precipitate proteins. The resulting supernatant is collected for analysis.[1]
-
Liquid Chromatography:
-
Mass Spectrometry (Tandem Quadrupole):
Method 2: Simultaneous Quantification using Apalutamide-d3 IS in Mice Plasma
-
Sample Preparation: Protein precipitation. To 50 µL of mice plasma, acetonitrile containing Apalutamide-d3 is added. The sample is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.[5]
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the bioanalysis of Enzalutamide using an internal standard and LC-MS/MS.
Caption: Bioanalytical workflow for Enzalutamide quantification.
In the context of analytical chemistry for drug quantification, a "signaling pathway" is not directly applicable. The term typically refers to a series of molecular interactions within a cell. The provided workflow diagram serves to illustrate the logical sequence of experimental steps.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Assessing the Recovery of Enzalutamide Carboxylic Acid-d6: A Comparative Guide to Extraction Methods in Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. Enzalutamide, a potent androgen receptor inhibitor, and its metabolites are crucial analytes in pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comparative assessment of the recovery of Enzalutamide carboxylic acid-d6, a commonly used internal standard, across different biological matrices. We will delve into various extraction methodologies, presenting available experimental data to inform your analytical method development.
Recovery Performance: A Matrix-by-Matrix Comparison
The efficiency of an extraction method is highly dependent on the biological matrix being analyzed. Here, we summarize the reported recovery data for this compound and its non-deuterated counterparts across plasma, and discuss considerations for urine and brain tissue.
Plasma: The Primary Matrix for Pharmacokinetic Studies
Plasma is the most common matrix for monitoring Enzalutamide levels. Protein precipitation has emerged as a straightforward and effective method for sample preparation.
| Analyte | Extraction Method | Matrix | Mean Recovery (%) | Coefficient of Variation (CV) (%) |
| This compound (as D6-enzalutamide internal standard) | Protein Precipitation | Human Plasma | 102 | 2 |
| Enzalutamide | Protein Precipitation | Human Plasma | 100 | 2 |
| N-desmethylenzalutamide | Protein Precipitation | Human Plasma | 141* | 2 |
*Note: The high recovery of N-desmethylenzalutamide is suggested to be influenced by a matrix effect, leading to response enhancement. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for such variations[1].
Urine and Brain Tissue: Matrices with Limited Data
Currently, there is a lack of published data specifically detailing the recovery of this compound in urine and brain tissue. However, established extraction protocols for other analytes in these matrices can be adapted and validated for Enzalutamide and its metabolites.
For urine , both LLE and SPE are commonly employed for the extraction of organic acids and drug metabolites. One comparative study on urinary organic acids reported a mean recovery of 77.4% for LLE and 84.1% for SPE, suggesting that SPE may offer slightly better recovery for this class of compounds.
For brain tissue , which requires homogenization prior to extraction, LLE is a frequently used technique. The blood-brain barrier penetration of enzalutamide has been a subject of study, indicating its presence in the central nervous system. However, specific recovery data from brain homogenates is needed to assess the efficiency of extraction methods in this complex matrix.
Experimental Protocols: A Closer Look at the Methodologies
The choice of extraction method is a critical step in the bioanalytical workflow. Below are detailed protocols for the most common techniques discussed.
Protein Precipitation for Plasma Samples
This method is valued for its simplicity and speed.
Protocol:
-
To 100 µL of the plasma sample (which may be pre-diluted), add 900 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard, this compound.
-
Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 18,620 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer a specific aliquot of the clear supernatant to an autosampler vial for LC-MS/MS analysis[1].
Protein Precipitation Workflow for Plasma
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases.
General Protocol (to be optimized for specific matrix):
-
To a known volume of the biological sample (e.g., plasma, urine, or brain homogenate), add the internal standard.
-
Add an appropriate immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex or shake the mixture to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
General Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively retain the analyte from the sample matrix.
General Protocol (to be optimized for specific matrix and sorbent):
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass a buffer or water through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated sample (e.g., diluted plasma, urine) onto the cartridge. The analyte and some endogenous components will be retained on the sorbent.
-
Washing: Pass a wash solution through the cartridge to remove interfering substances while the analyte remains bound.
-
Elution: Pass an elution solvent through the cartridge to desorb the analyte.
-
The collected eluate can then be evaporated and reconstituted for analysis.
General Solid-Phase Extraction Workflow
Conclusion and Future Directions
The selection of an appropriate extraction method is a critical determinant of data quality in the bioanalysis of Enzalutamide and its metabolites. For plasma samples, protein precipitation offers a validated and highly efficient method for the recovery of this compound, with the significant advantage of simplicity and speed.
For urine and brain tissue, while established extraction techniques like LLE and SPE are available, there is a clear need for further studies to determine the optimal methods and to quantify the recovery of this compound in these matrices. Researchers are encouraged to perform thorough method validation, including recovery experiments, when developing assays for these matrices to ensure accurate and reliable results. The use of a stable isotope-labeled internal standard such as this compound remains a critical component of any quantitative bioanalytical method to compensate for matrix effects and variations in extraction efficiency.
References
Precision in Enzalutamide Quantification: A Comparative Analysis of Bioanalytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the inter-day and intra-day precision for the quantification of enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. The following sections detail the performance of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The precision and accuracy of analytical methods are critical for reliable pharmacokinetic and therapeutic drug monitoring studies. The data below, summarized from multiple studies, compares the inter-day and intra-day precision of common analytical techniques for enzalutamide quantification in biological matrices.
| Method | Analyte(s) | Matrix | Linearity Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias or %RE) |
| LC-MS/MS | Enzalutamide, N-desmethyl enzalutamide, Carboxylic acid metabolite | Human Plasma | 0.0200–50.0 µg/mL | ≤7.24% | ≤7.24% | -8.17% to 9.00%[1] |
| LC-MS/MS | Enzalutamide, N-desmethyl enzalutamide | Human Plasma | 500–50,000 ng/mL | <8% | <8% | Within 108%[2] |
| LC-MS/MS | Enzalutamide | Spiked Human Plasma | 0.2–50.0 ng/mL | 2.7% | 5.1% | 100.8% to 105.6%[3] |
| LC-MS/MS | Enzalutamide, N-desmethyl enzalutamide | Mice Dried Blood Spots | 0.93–2000 ng/mL | N/A | N/A | LLOQ Accuracy: 98.0% - 103%[4] |
| LC-MS/MS | Enzalutamide, N-desmethyl enzalutamide | Human Plasma | 100–30,000 ng/mL | <15.3% (at LLOQ) | <15.3% (at LLOQ) | 92.8% to 107.7%[5] |
| HPLC-UV | Enzalutamide, N-desmethyl enzalutamide | Human Plasma | 0.5–50 µg/mL | ≤10% | ≤10% | ≤10%[6][7] |
| RP-HPLC | Enzalutamide | Bulk Drug | 0.5–1.2 mg/mL | <2% | <2% | 98% to 102%[8] |
| RP-HPLC-UV | Enzalutamide, N-desmethyl enzalutamide, and others | Mice Plasma | 209–5215 ng/mL | 0.56–13.5% | 1.04–13.9% | 87.3%–108%[9][10] |
| RP-LC | Enzalutamide | Bulk and Synthetic Mixture | 0.03-20 µg/mL | 1.20-1.33% | 1.52-1.66% | N/A[11] |
CV: Coefficient of Variation, RE: Relative Error, LLOQ: Lower Limit of Quantification, N/A: Not Available
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the quantification of enzalutamide using LC-MS/MS and HPLC-UV.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is widely employed for its high sensitivity and selectivity in complex biological matrices.
-
Sample Preparation:
-
A small volume of plasma (e.g., 50 µL) is aliquoted.[5]
-
An internal standard (e.g., deuterated enzalutamide, D6-enzalutamide) is added.[12]
-
Proteins are precipitated by adding a solvent like acetonitrile.[2]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for separation.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[3]
-
Flow Rate: A constant flow rate, for instance, 0.6 mL/min, is maintained.[3]
-
-
Mass Spectrometric Detection:
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
HPLC-UV offers a robust and more accessible alternative to LC-MS/MS for enzalutamide quantification.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for the separation of analytes.[6]
-
Mobile Phase: An isocratic elution with a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common. For example, a mixture of 20 mM ammonium acetate buffer (pH 4.6) and acetonitrile (60:40, v/v).[6][7]
-
Flow Rate: A consistent flow rate, such as 1.5 mL/min, is applied.[6][7]
-
-
UV Detection:
Visualizing the Workflow
A generalized workflow for the bioanalytical quantification of enzalutamide is depicted below. This process includes sample collection, preparation, chromatographic separation, and detection.
Caption: General workflow for enzalutamide quantification in biological samples.
This guide highlights that both LC-MS/MS and HPLC-UV are reliable methods for the quantification of enzalutamide, with LC-MS/MS generally offering higher sensitivity. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the matrix, and the available instrumentation. The provided data and protocols serve as a valuable resource for developing and validating robust analytical methods for enzalutamide.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jchps.com [jchps.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Precision: A Comparative Guide to the Bioanalysis of Enzalutamide and its Metabolites
For researchers, scientists, and drug development professionals at the forefront of prostate cancer therapy, the accurate quantification of Enzalutamide and its active metabolites is paramount. This guide provides a comprehensive comparison of bioanalytical methods, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ), supported by detailed experimental data and protocols.
Enzalutamide, a potent second-generation androgen receptor (AR) inhibitor, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its efficacy is influenced by its pharmacokinetic profile, which includes the parent drug and its two major metabolites: the active N-desmethyl enzalutamide (M2) and the inactive carboxylic acid metabolite (M1).[1] Rigorous and sensitive bioanalytical methods are crucial for therapeutic drug monitoring, pharmacokinetic studies, and the development of novel drug formulations. This guide delves into the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of these analytes in human plasma.
Comparative Analysis of Detection and Quantification Limits
The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. The following table summarizes the LOQ values for Enzalutamide and its metabolites from various validated LC-MS/MS methods.
| Analyte | Method | LLOQ (ng/mL) | LLOQ (µg/mL) | Reference |
| Enzalutamide | LC-MS/MS | 5 | 0.005 | [2] |
| LC-MS/MS | 500 | 0.5 | [3][4] | |
| LC-MS/MS | 20 | 0.02 | [5][6][7][8] | |
| LC-MS/MS | 0.078 | 0.000078 | [9] | |
| N-desmethyl enzalutamide (M2) | LC-MS/MS | 10 | 0.01 | [2] |
| LC-MS/MS | 500 | 0.5 | [3][4] | |
| LC-MS/MS | 20 | 0.02 | [5][6][7][8] | |
| Carboxylic acid metabolite (M1) | LC-MS/MS | 5 | 0.005 | [2] |
| LC-MS/MS | 20 | 0.02 | [5][6][7][8] |
LLOQ: Lower Limit of Quantification
This data highlights the variability in sensitivity across different methodologies, likely attributable to differences in sample preparation, instrumentation, and chromatographic conditions. For instance, the method described by Al-Tannak et al. (2017) achieves a remarkably low LLOQ of 0.078 ng/mL for Enzalutamide, demonstrating the potential for high-sensitivity assays.[9]
Experimental Protocols: A Closer Look
The following sections provide a detailed overview of the methodologies employed in representative studies to quantify Enzalutamide and its metabolites.
Method 1: High-Sensitivity Quantification in Human Plasma[2]
-
Sample Preparation: Protein precipitation. Human plasma samples were treated with acetonitrile to precipitate proteins.
-
Chromatography: Separation was achieved using a Kinetex C18 column with gradient elution.
-
Detection: A triple quadrupole mass spectrometer (Triple Quad 6500) was used for detection.
Method 2: Quantification for Clinical Management[3][4]
-
Sample Preparation: Protein precipitation.
-
Chromatography: Separation was performed on a C18 column with gradient elution.
-
Detection: Tandem quadrupole mass spectrometry in positive ion mode was utilized for analysis. A stable deuterated isotope (D6-enzalutamide) was used as an internal standard.[3]
Method 3: Quantification of Enzalutamide and its Major Metabolites[5][6][7][8]
-
Sample Preparation: Liquid-liquid extraction (LLE).
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Detection: Mass spectrometry/mass spectrometry (MS/MS) in positive mode Electrospray Ionization (ESI).[5][6][7][8]
Visualizing the Process and Pathway
To better understand the analytical workflow and the mechanism of action of Enzalutamide, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Enzalutamide.
Caption: Enzalutamide's multi-faceted inhibition of the androgen receptor signaling pathway.[10][11][12][13][14][15]
Enzalutamide exerts its therapeutic effect by competitively inhibiting the binding of androgens to the AR, preventing the nuclear translocation of the receptor, and disrupting the interaction of the AR with DNA.[10][12][13][14][15] This comprehensive blockade of the AR signaling pathway ultimately leads to decreased proliferation and induced cell death of prostate cancer cells.[14]
Conclusion
The selection of an appropriate bioanalytical method is a critical decision in the research and development of Enzalutamide and other targeted therapies. This guide provides a comparative overview of validated LC-MS/MS methods, emphasizing the achievable limits of detection and quantification. By understanding the nuances of different experimental protocols and the underlying mechanism of action, researchers can make informed decisions to ensure the generation of high-quality, reliable data essential for advancing the treatment of prostate cancer.
References
- 1. ovid.com [ovid.com]
- 2. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 11. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. dovepress.com [dovepress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of Internal Standards for Enzalutamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commonly used internal standards for the bioanalytical quantification of enzalutamide, a potent androgen receptor inhibitor. The selection of an appropriate internal standard is critical for the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. Here, we evaluate the performance of Enzalutamide-d6, a stable isotope-labeled internal standard, and Bicalutamide, a structurally analogous internal standard.
Introduction to Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The IS helps to correct for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.
Stable isotope-labeled (SIL) internal standards, such as Enzalutamide-d6, are considered the gold standard as they have nearly identical physicochemical properties to the analyte. Structural analogs, like Bicalutamide, are also used but may exhibit different extraction recovery and chromatographic behavior.
Comparative Performance Data
The following tables summarize the performance characteristics of bioanalytical methods for enzalutamide using either Enzalutamide-d6 or Bicalutamide as the internal standard.
Table 1: Performance Characteristics of Enzalutamide-d6 as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 500–50,000 ng/mL | [1][2] |
| Accuracy | Within-day: 101-108% of nominal concentrationBetween-day: 101-104% of nominal concentration | [1] |
| Precision (%CV) | Within-day: < 4.8%Between-day: < 5.0% | [1] |
| Recovery | Enzalutamide: 100% (CV: 2%)Enzalutamide-d6: 102% (CV: 2%) | [1] |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL | [1][2] |
Table 2: Performance Characteristics of Bicalutamide as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 100–30,000 ng/mL | |
| Accuracy | 92.8–107.7% of nominal concentration | |
| Precision (%CV) | < 15.3% at LLOQ | |
| Recovery | Data not explicitly provided for bicalutamide as IS | |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Method 1: Enzalutamide Quantification using Enzalutamide-d6 Internal Standard [1][2]
-
Sample Preparation: Protein precipitation. To a plasma sample, an internal standard solution of Enzalutamide-d6 in a solvent like acetonitrile is added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Liquid Chromatography: Reverse-phase chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate enzalutamide and its metabolites.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection. The MRM transitions monitored are specific for enzalutamide and Enzalutamide-d6.
Method 2: Enzalutamide Quantification using Bicalutamide Internal Standard
-
Sample Preparation: Protein precipitation is a common method. An internal standard solution of Bicalutamide in a suitable solvent is added to the plasma sample, followed by a protein precipitating agent. After centrifugation, the supernatant is analyzed.
-
Liquid Chromatography: A reverse-phase C18 column with a gradient mobile phase of water and methanol, both containing formic acid, can be used for chromatographic separation.
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer with electrospray ionization in the positive multiple reaction monitoring mode. Specific precursor to product ion transitions for enzalutamide and bicalutamide are monitored.
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the typical experimental workflow for bioanalytical method validation and the logical framework for comparing internal standards.
Caption: A typical experimental workflow for quantifying enzalutamide in plasma using an internal standard.
Caption: Logical framework for the comparative evaluation of internal standards for enzalutamide analysis.
Discussion and Conclusion
The data presented demonstrates that Enzalutamide-d6 provides excellent performance as an internal standard for the quantification of enzalutamide. Its recovery is almost identical to that of the analyte, which is a key characteristic of a high-quality internal standard.[1] This ensures that any variability during sample processing is effectively corrected for, leading to high accuracy and precision.
Bicalutamide, as a structural analog, also provides acceptable performance. However, without explicit recovery data for bicalutamide under the same conditions as enzalutamide, it is more difficult to assess its ability to perfectly compensate for extraction variability. Stable isotope-labeled internal standards like Enzalutamide-d6 are generally preferred because they co-elute with the analyte and have the same ionization efficiency, minimizing the impact of matrix effects.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape for Enzalutamide Bioanalysis: A Comparative Guide to Method Validation
For researchers, scientists, and professionals in drug development, ensuring that bioanalytical methods meet the stringent requirements of regulatory bodies is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of the regulatory guidelines for the validation of bioanalytical methods for Enzalutamide, a potent androgen receptor inhibitor. It draws upon international standards and published data to offer a practical resource for validating methods used in pharmacokinetic and toxicokinetic studies.
The validation of bioanalytical methods is essential to ensure the reliability and acceptability of data submitted to regulatory authorities.[1] Key international bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established guidelines for these validations.[2][3] The ICH M10 guideline is the harmonized standard, providing a unified framework for bioanalytical method validation and study sample analysis.[1][4][5]
This guide will delve into the specific application of these principles to Enzalutamide, a critical therapeutic agent for metastatic castration-resistant prostate cancer.[6] We will explore published, validated methods and compare their performance characteristics, providing a clear and actionable summary for laboratories undertaking similar work.
Core Bioanalytical Validation Parameters
Regulatory guidelines mandate the assessment of several key parameters to ensure a bioanalytical method is suitable for its intended purpose.[1][4] These parameters, which form the foundation of any validation, are summarized below.
| Validation Parameter | Description | Acceptance Criteria (General Guidance) |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] | No significant interference at the retention time of the analyte and internal standard (IS). Response of blank samples should be ≤20% of the LLOQ and ≤5% for the IS.[7] |
| Accuracy | The closeness of the mean test results to the true concentration of the analyte.[7] | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.[7] | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte.[3] | A calibration curve should be generated for each analyte. A sufficient number of standards should be used to define the relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[7] | The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[7] Accuracy and precision should be within 20%. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[6] | The CV of the IS-normalized matrix factor calculated from different lots of matrix should be ≤15%.[6] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[6] | Analyte stability should be demonstrated under various storage and handling conditions, with results within ±15% of the nominal concentration. |
| Dilution Integrity | The assessment of whether a sample can be diluted without affecting the accuracy and precision of the measurement.[6] | Accuracy and precision should be within ±15% after dilution with blank matrix. |
Comparative Analysis of Validated LC-MS/MS Methods for Enzalutamide
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in biological matrices.[6][8][9] Below is a comparison of performance data from published, validated methods.
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Enzalutamide
| Parameter | Method 1[6] | Method 2[9] | Method 3[8][10] |
| Analyte(s) | Enzalutamide & N-desmethylenzalutamide | Enzalutamide & N-desmethylenzalutamide | Enzalutamide & two major metabolites |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard | D6-enzalutamide | D6-enzalutamide | 13CD3-analogs |
| Quantitation Range | 500–50,000 ng/mL | 500–50,000 ng/mL | 0.0200–50.0 µg/mL (20-50,000 ng/mL) |
| LLOQ | 500 ng/mL | 500 ng/mL | 0.0200 µg/mL (20 ng/mL) |
| Accuracy (Within-run) | Within 108% | < 5.1% (as % deviation) | Not explicitly stated |
| Precision (Within-run) | < 8% (CV) | < 5.1% (CV) | Not explicitly stated |
| Accuracy (Between-run) | Within 108% | < 5.1% (as % deviation) | Not explicitly stated |
| Precision (Between-run) | < 8% (CV) | < 5.1% (CV) | Not explicitly stated |
| Regulatory Guideline | EMA[6] | EMA[9] | FDA[8][10] |
Table 2: Stability Data for Enzalutamide and N-desmethylenzalutamide in Human Plasma
| Stability Condition | Method 1[6][11] | Method 2[9][12] |
| Whole Blood (Ambient Temp.) | 24 hours | 24 hours |
| Plasma (Ambient Temp.) | 23 days | 19 days |
| Plasma (2–8 °C) | 23 days | 19 days |
| Long-term Plasma (-40 °C) | 14 months | 3 months |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of bioanalytical methods for Enzalutamide.
Method 1: LC-MS/MS with Protein Precipitation[6]
-
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
Aliquots of plasma are mixed with an internal standard solution (D6-enzalutamide).
-
Protein precipitation is performed by adding acetonitrile.
-
Samples are vortexed and centrifuged.
-
The supernatant is transferred for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
System: Acquity H-Class UPLC with a Xevo TQ-S Micro Tandem Mass Spectrometer.[6]
-
Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient Elution: A linear gradient is used to separate the analytes.[6]
-
-
Mass Spectrometry Conditions:
Method 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)[8][13]
-
Sample Preparation:
-
Plasma samples are aliquoted.
-
An internal standard solution (¹³CD₃-analogs) is added.
-
Liquid-liquid extraction is performed using an appropriate organic solvent.
-
The organic layer is separated, evaporated to dryness, and reconstituted in the mobile phase.[13]
-
The reconstituted sample is injected into the LC-MS/MS system.[13]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizations
Enzalutamide Signaling Pathway
Enzalutamide is an androgen receptor inhibitor that acts on multiple steps of the androgen receptor signaling pathway.[13][15] It competitively inhibits androgen binding, nuclear translocation of the androgen receptor, and the association of the androgen receptor with DNA.[13]
Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method follows a structured workflow to ensure all regulatory requirements are met.[16]
Caption: General workflow for the validation of a bioanalytical method.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation emea | PPTX [slideshare.net]
- 8. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 11. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. ovid.com [ovid.com]
- 15. ovid.com [ovid.com]
- 16. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Enzalutamide Carboxylic Acid-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Enzalutamide carboxylic acid-d6, a deuterated inactive metabolite of the androgen receptor antagonist Enzalutamide.
While specific safety data for the deuterated form is limited, the disposal procedures should be based on the known hazards of the parent compound, Enzalutamide carboxylic acid. The Safety Data Sheet (SDS) for Enzalutamide carboxylic acid indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, it should be handled as a hazardous chemical.
Hazard Identification and Data Summary
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key hazard information based on its non-deuterated counterpart.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Based on the hazard profile, all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing with incompatible materials.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
-
3. Waste Collection and Storage:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, drains, and sources of ignition. Ensure secondary containment is used to prevent spills.
4. Disposal Procedure:
-
Do Not Dispose Down the Drain or in Regular Trash: Due to its hazardous properties, this compound waste must not be disposed of down the sanitary sewer or in the regular trash.[1]
-
Contact Environmental Health and Safety (EHS): All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3][4] Follow your institution's specific procedures for requesting a waste pickup.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.
5. Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it into the designated hazardous waste container. Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet. Disposal of chemical waste is subject to local, state, and federal regulations, which must be followed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
